Product packaging for 5-Azaspiro[2.4]heptane hydrochloride(Cat. No.:CAS No. 3659-21-0)

5-Azaspiro[2.4]heptane hydrochloride

Número de catálogo: B1376907
Número CAS: 3659-21-0
Peso molecular: 133.62 g/mol
Clave InChI: NCTCZAISXOQDKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Azaspiro[2.4]heptane hydrochloride (CAS 3659-21-0) is a spirocyclic chemical building block of significant interest in pharmaceutical research and development. This compound, with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol , serves as a versatile synthon for discovering novel bioactive molecules. Research has demonstrated the value of the 5-azaspiro[2.4]heptane scaffold in the development of potent dual orexin receptor antagonists . The orexin system regulates sleep-wake cycles and arousal, making this core structure particularly valuable for central nervous system (CNS) drug discovery programs. Lead compounds featuring this scaffold have exhibited potent activity against both orexin 1 and orexin 2 receptors, along with favorable drug metabolism and pharmacokinetic (DMPK) properties including low cytochrome P450 inhibition potential, good brain penetration, and oral bioavailability in preclinical models . The compound is typically supplied as a solid and should be stored in an inert atmosphere at 2-8°C . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets prior to use, as this compound may cause irritation (H315-H319-H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B1376907 5-Azaspiro[2.4]heptane hydrochloride CAS No. 3659-21-0

Propiedades

IUPAC Name

5-azaspiro[2.4]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCZAISXOQDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743415
Record name 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3659-21-0
Record name 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-azaspiro[2.4]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-azaspiro[2.4]heptane hydrochloride, a valuable spirocyclic amine scaffold of significant interest to researchers, scientists, and drug development professionals. The unique three-dimensional structure of this compound makes it an attractive building block in medicinal chemistry, notably as a key intermediate in the synthesis of antiviral agents such as Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. This document delves into the intricacies of two core synthetic strategies: a classical approach originating from L-hydroxyproline and an alternative pathway involving the reductive amination of a spirocyclic ketone. Emphasis is placed on the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies.

Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in modern drug discovery. Their rigid, three-dimensional architectures offer a departure from traditional flat, aromatic structures, enabling more precise and novel interactions with biological targets. The 5-azaspiro[2.4]heptane core, a fusion of a pyrrolidine and a cyclopropane ring, imparts conformational rigidity and a unique spatial arrangement of functional groups. This has made it a sought-after structural motif for introducing complexity and improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in pharmaceutical formulations.

Synthesis Route I: A Chiral Pool Approach from 4-Hydroxyproline

A prevalent and well-established strategy for the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives commences with the readily available and chiral starting material, (2S,4R)-4-hydroxy-L-proline. This route leverages the inherent stereochemistry of the starting material to produce enantiomerically pure products. The general workflow involves the protection of the amine, oxidation of the secondary alcohol, olefination to introduce an exocyclic double bond, and finally, cyclopropanation to construct the spirocyclic core.

Logical Workflow: From Hydroxyproline to Spirocycle

The transformation from 4-hydroxyproline to the spirocyclic amine is a multi-step process where each step is critical for the success of the subsequent reaction. The choice of reagents and conditions is dictated by the need to maintain the stereochemical integrity of the molecule while achieving high yields and purity.

A N-Boc-4-hydroxy-L-proline B N-Boc-4-oxo-L-proline A->B Oxidation (e.g., TEMPO/NaOCl) C N-Boc-4-methylene-L-proline B->C Wittig Olefination D (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid C->D Simmons-Smith Cyclopropanation E (S)-N-Boc-5-azaspiro[2.4]heptane D->E Decarboxylation (e.g., Barton) F 5-Azaspiro[2.4]heptane E->F N-Boc Deprotection (Acidic) G 5-Azaspiro[2.4]heptane Hydrochloride F->G HCl Salt Formation

Caption: Synthetic workflow from 4-hydroxyproline.

Step-by-Step Experimental Protocols and Mechanistic Insights

1. N-Protection and Oxidation of 4-Hydroxyproline

The initial step involves the protection of the secondary amine of 4-hydroxyproline, most commonly with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions in the subsequent oxidation and olefination steps. The Boc group is stable under the conditions of the next few steps but can be readily removed under acidic conditions at the end of the synthesis.

The subsequent oxidation of the secondary alcohol at the C4 position to a ketone is a pivotal transformation. A widely used and efficient method is the TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl) as the terminal oxidant[1].

  • Causality of Experimental Choices: The use of the TEMPO/NaOCl system is advantageous as it is a mild and selective method for oxidizing secondary alcohols to ketones without epimerization of the adjacent stereocenter. The reaction proceeds via a catalytic cycle where the oxoammonium ion, generated from TEMPO by NaOCl, is the active oxidant. The reaction is typically carried out at a controlled temperature (0-5°C) to minimize side reactions.

Experimental Protocol: Oxidation of N-Boc-4-hydroxy-L-proline

  • Dissolve (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable organic solvent such as isopropyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) (approx. 0.05 eq).

  • Slowly add a solution of sodium hypochlorite (NaOCl, approx. 12.5 wt%) dropwise, maintaining the internal temperature between 0-5°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup, separating the organic layer. The aqueous layer can be acidified and extracted to recover more product.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid[1].

2. Wittig Olefination

The newly formed ketone is then converted to an exocyclic methylene group via the Wittig reaction. This reaction utilizes a phosphorus ylide, typically methyltriphenylphosphonium bromide, which is deprotonated in situ with a strong base like potassium tert-butoxide.

  • Causality of Experimental Choices: The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds. The choice of a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, is effective for the olefination of ketones. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability and reactivity of the strong base and the ylide.

Experimental Protocol: Wittig Reaction on N-Boc-4-oxopyrrolidine-2-carboxylic acid

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C and add potassium tert-butoxide portion-wise, maintaining the temperature.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

  • Re-cool the resulting ylide solution to 0°C.

  • Add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid in THF dropwise, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an extractive workup to isolate the product, (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid[1].

3. Simmons-Smith Cyclopropanation

The final key step in constructing the spirocyclic core is the cyclopropanation of the exocyclic double bond. The Simmons-Smith reaction and its modifications are the most common methods for this transformation. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its higher reactivity and reproducibility.

  • Causality of Experimental Choices: The Simmons-Smith reaction is a stereospecific syn-addition of a methylene group across a double bond. The zinc carbenoid intermediate, (iodomethyl)zinc iodide, is believed to coordinate to any proximal Lewis basic groups, such as the carbonyl oxygen of the Boc group or the carboxylic acid, directing the cyclopropanation to one face of the double bond. This can provide a degree of diastereoselectivity. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Simmons-Smith Cyclopropanation

  • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-4-methylene-L-proline derivative in anhydrous DCM.

  • Cool the solution to 0°C.

  • Slowly add a solution of diethylzinc (in hexanes or toluene) to the reaction mixture.

  • Add diiodomethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform an extractive workup, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Purification is typically achieved by column chromatography.

4. Decarboxylation, Deprotection, and Salt Formation

To obtain the parent 5-azaspiro[2.4]heptane, the carboxylic acid group must be removed. A common method for the decarboxylation of N-protected amino acids is the Barton decarboxylation, which proceeds via a radical mechanism. This involves the formation of a thiohydroxamate ester (Barton ester) followed by treatment with a radical initiator and a hydrogen atom source, such as tributyltin hydride.

Following decarboxylation, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol.

Finally, the free base of 5-azaspiro[2.4]heptane is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol, which typically results in the precipitation of the salt.

Synthesis Route II: Reductive Amination of Spiro[2.4]heptan-4-one

An alternative and more convergent approach to the 5-azaspiro[2.4]heptane core involves the reductive amination of a pre-formed spirocyclic ketone, spiro[2.4]heptan-4-one. This method is particularly useful for producing the racemic product, which can then be resolved if a single enantiomer is required.

Logical Workflow: Ketone to Spirocyclic Amine

This route first focuses on the construction of the carbocyclic spiro[2.4]heptanone skeleton, which is then converted to the desired aza-spirocycle in a single step.

A Cyclopentanone & 1,4-Dibromobut-2-ene B Spiro[2.4]heptan-4-one A->B Spiroannelation C 5-Azaspiro[2.4]heptane B->C Reductive Amination (e.g., NH₃, NaBH₃CN) D 5-Azaspiro[2.4]heptane Hydrochloride C->D HCl Salt Formation

References

Spectroscopic Characterization of 5-Azaspiro[2.4]heptane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Azaspiro[2.4]heptane hydrochloride, a valuable building block in contemporary drug discovery. As a saturated heterocyclic amine, its unique spirocyclic scaffold imparts conformational rigidity, a desirable trait for achieving target-specific interactions.[1] Accurate spectroscopic characterization is paramount for confirming its structure and purity, ensuring the reliability of subsequent biological and pharmacological studies. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the interpretation of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound is the hydrochloride salt of a bicyclic amine containing a cyclopropane ring fused to a pyrrolidine ring at a quaternary carbon. This rigid structure gives rise to a distinct and predictable spectroscopic profile.

Caption: Molecular structure of this compound.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The presented data is generated from validated computational models to provide a reliable reference in the absence of publicly available experimental spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the proton environment within a molecule. For this compound, the protonated amine and the distinct chemical environments of the cyclopropyl and pyrrolidine rings are key features.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH₂⁺9.5 - 11.0Broad singlet2H
H-4, H-63.2 - 3.5Multiplet4H
H-1, H-21.8 - 2.1Multiplet4H
H-30.7 - 1.0Multiplet2H

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm and can vary based on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The most downfield signal is anticipated to be the two protons on the positively charged nitrogen atom (NH₂⁺). This significant deshielding is due to the electronegativity of the nitrogen and the positive charge, resulting in a broad singlet in the 9.5 - 11.0 ppm range. The broadness is a consequence of rapid proton exchange and quadrupolar relaxation.

The four protons on the carbons adjacent to the nitrogen (H-4 and H-6) are expected to appear as a multiplet between 3.2 and 3.5 ppm. Their proximity to the electron-withdrawing nitrogen atom results in a downfield shift compared to typical aliphatic protons.

The four protons of the cyclopropane ring (H-1 and H-2) are predicted to be in the 1.8 - 2.1 ppm range. The unique electronic environment of the cyclopropyl group contributes to this characteristic chemical shift. The two remaining protons on the pyrrolidine ring (H-3) are expected at the most upfield region, between 0.7 and 1.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile NH₂⁺ protons.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Temperature: Set the probe temperature to 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 12 ppm).

    • The relaxation delay (d1) should be set to at least 1 second to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons for each resonance.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The unique spirocyclic nature of this compound results in a distinct set of carbon signals.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C-3 (Spiro)65 - 70
C-4, C-645 - 50
C-1, C-215 - 20
C-510 - 15

Note: Predicted chemical shifts are relative to TMS at 0 ppm.

Interpretation of the ¹³C NMR Spectrum

The spiro carbon (C-3) is expected to be the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of 65 - 70 ppm. This is due to its quaternary nature and its position within two rings.

The two carbons adjacent to the nitrogen atom (C-4 and C-6) are deshielded and are predicted to resonate between 45 and 50 ppm. The carbons of the cyclopropane ring (C-1 and C-2) are expected to appear in the 15 - 20 ppm range, a characteristic region for cyclopropyl carbons. The remaining pyrrolidine carbon (C-5) is predicted to be the most upfield signal, between 10 and 15 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of a deuterated solvent.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

  • Data Acquisition:

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required.

    • A wider spectral width (e.g., 0 to 80 ppm) is needed compared to ¹H NMR.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening function to improve the signal-to-noise ratio.

    • Phase the spectrum and calibrate the chemical shift scale using the solvent signal.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc interp Spectral Interpretation (Chemical Shift, Multiplicity, Integration) proc->interp

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key features will be the N-H and C-H stretching and bending vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2800 - 3200Strong, BroadN-H stretch (ammonium salt)
2850 - 3000MediumC-H stretch (aliphatic)
1580 - 1650MediumN-H bend
1400 - 1470MediumC-H bend
~1020MediumC-N stretch
Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is expected to be a strong, broad absorption in the 2800 - 3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The broadening is due to hydrogen bonding.

The aliphatic C-H stretching vibrations of the cyclopropyl and pyrrolidine rings will appear as medium intensity bands in the 2850 - 3000 cm⁻¹ range. The N-H bending vibration is predicted to be in the 1580 - 1650 cm⁻¹ region. C-H bending and C-N stretching vibrations will also be present in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data
m/zInterpretation
98.10[M+H]⁺ (protonated free base)
97.09[M]⁺ (molecular ion of the free base)

Note: The observed mass will be for the free base, 5-Azaspiro[2.4]heptane, as the hydrochloride salt will dissociate in the ESI source.

Interpretation of the Mass Spectrum

In positive ion ESI-MS, the most abundant ion is expected to be the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 98.10. The molecular ion of the free base, [M]⁺, at m/z 97.09, may also be observed, although typically at a lower intensity. The fragmentation pattern of the free base would likely involve the loss of small neutral molecules from the ring system.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal intensity of the ion of interest.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

G cluster_workflow Mass Spectrometry Workflow prep Sample Preparation (1 mg/mL in MeOH) ion Ionization (Electrospray - ESI) prep->ion sep Mass Analysis (Quadrupole/TOF) ion->sep det Detection & Data Analysis sep->det

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on predictive models and established spectroscopic principles. While predicted data offers a valuable reference, it is always recommended to confirm these findings with experimental data for unambiguous structure elucidation and purity assessment. The detailed experimental protocols provided herein offer a robust starting point for acquiring high-quality spectroscopic data for this and similar compounds.

References

Introduction: The Significance of 5-Azaspiro[2.4]heptane Hydrochloride in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Azaspiro[2.4]heptane Hydrochloride

Prepared by: Senior Application Scientist

This compound is a spirocyclic amine, a class of compounds increasingly recognized for its value in drug discovery and development. The rigid, three-dimensional architecture of spirocycles can offer significant advantages over simpler aliphatic or aromatic systems, including improved metabolic stability, enhanced solubility, and novel intellectual property positioning.[1][2][3] The hydrochloride salt form of this amine is designed to improve its physicochemical properties, particularly aqueous solubility, which is a critical parameter for many biological and pharmaceutical applications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability profiles of this compound. A thorough understanding of these core properties is not merely a procedural step but a fundamental necessity for ensuring data integrity, developing robust formulations, and establishing appropriate storage and handling conditions. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical considerations and provides detailed, field-proven protocols to generate this critical information in a reliable and reproducible manner.

Part 1: A Practical Guide to Determining the Solubility Profile

The solubility of an active compound is a cornerstone of its developability, influencing everything from in-vitro assay design to in-vivo bioavailability. As the hydrochloride salt of a secondary amine, this compound is anticipated to be a crystalline solid with favorable solubility in polar protic solvents, especially water.[4] However, empirical determination across a range of relevant media is essential.

Theoretical Considerations: What to Expect
  • Impact of the Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule compared to its free base form. This ionic character is the primary driver for its expected aqueous solubility.

  • pH-Dependent Solubility: The solubility of this compound in aqueous media will be highly dependent on pH. In acidic to neutral conditions, the amine will remain protonated, favoring dissolution. As the pH increases towards the pKa of the secondary amine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.[5] Determining the full pH-solubility profile is therefore critical.

  • Solvent Polarity: Following the "like dissolves like" principle, solubility is expected to be highest in polar protic solvents (e.g., water, methanol, ethanol) and lower in polar aprotic (e.g., DMSO, DMF) and nonpolar solvents (e.g., hexane, toluene).

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust method that ensures the solution has reached its saturation point, providing a true measure of a compound's solubility under given conditions.

Methodology:

  • Preparation: Dispense an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial. A recommended list of solvents is provided in Table 1.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. Visual confirmation of remaining solid is necessary to ensure saturation.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a 0.22 µm filter (chemically compatible with the solvent) is the most reliable method.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

Data Presentation: Summarizing Solubility Data

Quantitative solubility data should be organized clearly for easy comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at 25 °C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (mM)Observations
Deionized Water
0.1 M HCl
Phosphate Buffered Saline (PBS)7.4
0.1 M NaOH
MethanolN/A
EthanolN/A
IsopropanolN/A
AcetonitrileN/A
Dimethyl Sulfoxide (DMSO)N/A
DichloromethaneN/A
HexaneN/A

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: A Comprehensive Framework for Stability Assessment

Understanding a compound's intrinsic stability is paramount for defining its shelf-life, identifying potential degradation pathways, and developing a formulation that protects it from decomposition. Forced degradation (or stress testing) studies are the cornerstone of this effort.[6] They involve subjecting the compound to harsh conditions to accelerate its degradation, thereby revealing its liabilities in a compressed timeframe.[7]

The Self-Validating System: The Stability-Indicating Method (SIAM)

Before commencing stability studies, a validated Stability-Indicating Assay Method (SIAM) must be in place. A SIAM is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound while simultaneously resolving it from any process impurities and degradation products.[8][9] This ensures that the measured loss of the parent compound is genuine and not masked by co-eluting degradants.

Key Characteristics of a SIAM:

  • Specificity: The method must be able to produce a response for the parent compound that is unaffected by any other components (impurities, degradants, excipients).

  • Peak Purity: Tools like a Photodiode Array (PDA) detector can be used to assess peak purity, providing confidence that the chromatographic peak for the parent compound is spectrally homogeneous.

  • Mass Balance: In a well-conducted study, the sum of the assay of the parent compound and the levels of all degradation products should remain constant.

High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the technique of choice for developing a SIAM.[8]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines to explore the degradation of this compound under various stress conditions.[6][10] The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted (e.g., time, temperature, reagent concentration) if degradation is too low or too high.

Starting Material: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile/water).

A. Acidic and Basic Hydrolysis

  • Causality: Amine salts can be susceptible to pH-mediated degradation, although the spirocyclic aliphatic structure is generally robust. This study will reveal susceptibility to hydrolysis.

  • Protocol:

    • Acid: Mix the stock solution with 0.1 M HCl.

    • Base: Mix the stock solution with 0.1 M NaOH.

    • Control: Mix the stock solution with purified water.

    • Incubate all solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots.

    • Immediately neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH and HCl, respectively) to halt the degradation reaction.

    • Dilute to a suitable concentration and analyze by the SIAM.

B. Oxidative Degradation

  • Causality: Secondary amines are susceptible to oxidation, potentially forming N-oxides or other degradation products.[6] This is a critical liability to investigate.

  • Protocol:

    • Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points.

    • Dilute and immediately analyze by the SIAM. No quenching is typically required, but if the reaction is too rapid, it can be stopped by adding a reducing agent like sodium bisulfite.

C. Thermal Degradation (Solid and Solution)

  • Causality: This study assesses the compound's intrinsic stability to heat, which is vital for determining appropriate manufacturing (e.g., drying) and storage conditions.

  • Protocol:

    • Solid State: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 7 days).

    • Solution State: Incubate a vial of the stock solution at the same elevated temperature.

    • At the end of the study period, dissolve the solid sample in a known volume of solvent, and dilute both the solid and solution samples for analysis by the SIAM.

D. Photolytic Degradation

  • Causality: Exposure to light can induce photochemical degradation. This study is essential for defining packaging and handling requirements.

  • Protocol:

    • Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After the exposure period, prepare the samples for analysis by the SIAM and compare the results to the dark controls.

Data Presentation: Summarizing Forced Degradation Results

A summary table is the most effective way to present the outcomes of the stress testing.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters (Concentration, Temp., Duration)% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant(s)
Control Room Temp, 24h
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h
Base Hydrolysis 0.1 M NaOH, 60 °C, 24h
Oxidation 3% H₂O₂, RT, 24h
Thermal (Solid) 80 °C, 7 days
Thermal (Solution) 80 °C, 7 days
Photolytic (Solid) ICH Q1B Conditions
Photolytic (Solution) ICH Q1B Conditions

RRT = Relative Retention Time

Visualization: Stability Testing Workflow

G cluster_method_dev Method Development cluster_studies Formal Stability Studies A Develop HPLC Method B Perform Forced Degradation A->B C Validate as Stability-Indicating (Specificity, Peak Purity) B->C D Place Compound under ICH Conditions (Long-term, Accelerated) C->D Use Validated Method E Pull Samples at Timepoints D->E F Analyze using Validated SIAM E->F G Evaluate Data (Assay, Degradants, Mass Balance) F->G

References

Foreword: The Strategic Importance of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 5-Azaspiro[2.4]heptane Hydrochloride

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, enabling precise exploration of chemical space and interaction with biological targets. 5-Azaspiro[2.4]heptane, a compact framework fusing a cyclopropane and a pyrrolidine ring, exemplifies this principle. As a key structural component in advanced therapeutics, such as the Hepatitis C virus NS5A inhibitor Ledipasvir, its hydrochloride salt demands rigorous and unambiguous structural characterization to ensure quality, safety, and efficacy in drug development pipelines.[1]

This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of this compound. It moves beyond mere data presentation to explain the causality behind methodological choices, offering a framework for robust and self-validating analytical protocols.

Foundational Physicochemical & Molecular Identity

The initial step in any rigorous analysis is the confirmation of the molecule's fundamental properties. This compound is the salt form of the parent free base, 5-Azaspiro[2.4]heptane.[2][3] The hydrochloride form is typically a white to off-white solid, often preferred in pharmaceutical development for its improved stability and solubility.[4]

PropertyDataSource(s)
IUPAC Name 5-azaspiro[2.4]heptane;hydrochloride[2]
CAS Number 3659-21-0[5]
Molecular Formula C₆H₁₂ClN[2]
Molecular Weight 133.62 g/mol [2]
Canonical SMILES C1CC12CCNC2.Cl[2]
Parent Compound 5-Azaspiro[2.4]heptane (CAS: 185-50-2)[3]
Appearance White to off-white solid[4]

The Synthetic Context: A Pathway to Understanding

Understanding the synthetic origin of a molecule is crucial for anticipating potential impurities, side-products, and stereochemical outcomes. The synthesis of spirocyclic systems like 5-azaspiro[2.4]heptane often involves multi-step sequences where stereocontrol is paramount. One common strategy involves the cyclopropanation of a proline derivative, such as through a Simmons-Smith or related reaction.[6] Enantioselective approaches, critical for producing single-enantiomer drugs, may employ chiral catalysts during key steps like hydrogenation.[7][8]

A generalized workflow for the synthesis and isolation of such an intermediate provides context for the subsequent analytical requirements.

G cluster_0 Synthesis & Purification Start Proline-based Precursor Step1 Functional Group Manipulation (e.g., Methylene Introduction) Start->Step1 Step2 Cyclopropanation (e.g., Simmons-Smith Reaction) Step1->Step2 Step3 Deprotection / Modification Step2->Step3 Step4 Salt Formation (HCl) & Crystallization Step3->Step4 Product 5-Azaspiro[2.4]heptane HCl (Crystalline Solid) Step4->Product

Caption: Generalized Synthetic Workflow.

This pathway underscores the need for analytical methods that can not only confirm the final structure but also detect diastereomers, enantiomeric excess, and process-related impurities.

Spectroscopic Characterization: A Multi-faceted Approach

No single technique is sufficient for complete structural proof. An integrated spectroscopic approach is essential, with each method providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[9] For this compound, specific features are expected due to its unique spirocyclic structure. The quaternary spiro-carbon and the presence of a stereocenter (if derivatized) can lead to complex spectra, including diastereotopic protons, which appear as distinct signals despite being on the same carbon atom.

Expected ¹H NMR (500 MHz, D₂O) Signals:

  • ~3.0-3.8 ppm: A series of complex multiplets corresponding to the four protons of the pyrrolidine ring adjacent to the nitrogen (C4 and C6). These protons are diastereotopic and will show complex splitting patterns due to coupling with each other.

  • ~2.0-2.5 ppm: A multiplet corresponding to the two protons on C7 of the pyrrolidine ring.

  • ~0.5-1.5 ppm: A set of complex multiplets corresponding to the four protons of the cyclopropane ring (C1 and C2). These protons are also diastereotopic and exhibit strong geminal and cis/trans vicinal couplings.

Expected ¹³C NMR (125 MHz, D₂O) Signals:

  • ~60-70 ppm: Quaternary spiro-carbon (C3).

  • ~45-55 ppm: Pyrrolidine carbons adjacent to the nitrogen (C4, C6).

  • ~30-40 ppm: Pyrrolidine carbon (C7).

  • ~10-20 ppm: Cyclopropane carbons (C1, C2).

Protocol 1: NMR Spectral Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMSP for D₂O) if quantitative analysis (qNMR) is required.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Tune and shim the instrument to ensure high resolution and correct peak shape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal of interest.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical to obtain adequate signal-to-noise.

  • 2D NMR (Required for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): Acquire a gCOSY spectrum to establish proton-proton coupling networks and confirm connectivity within the cyclopropane and pyrrolidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton signal with its directly attached carbon atom. This is essential for definitive assignment of the crowded aliphatic region.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference spectra to the internal standard or residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. For this compound, Electrospray Ionization (ESI) is the preferred method due to the pre-ionized nature of the hydrochloride salt.

Expected Data (High-Resolution ESI-MS):

  • Positive Ion Mode: The primary observed ion will be the protonated free base [M+H]⁺.

  • Calculated Exact Mass for [C₆H₁₁N + H]⁺: 98.0964

  • Observed m/z: Should be within 5 ppm of the calculated exact mass.

  • Fragmentation: MS/MS analysis would likely show initial loss of ethylene from the pyrrolidine ring or fragmentation of the cyclopropane ring, providing further structural confirmation.

Protocol 2: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy <5 ppm.

  • MS/MS Analysis: Select the precursor ion (m/z ~98.1) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Determine the exact mass of the parent ion and propose structures for the major fragment ions to corroborate the expected molecular structure.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction (SCXRD) offers the only unambiguous, three-dimensional determination of molecular structure, including absolute stereochemistry if a chiral derivative is analyzed.[10] It provides precise bond lengths, bond angles, and conformational details that are invaluable for computational modeling and understanding structure-activity relationships.[11]

G cluster_1 Crystallographic Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Screen Unit Cell Screening Mount->Screen Collect Full Data Collection (X-ray Diffraction) Screen->Collect Solve Structure Solution (e.g., Direct Methods) Collect->Solve Refine Structure Refinement Solve->Refine Validate Validation & Reporting (CIF File) Refine->Validate

Caption: Single-Crystal X-ray Diffraction Workflow.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow diffraction-quality single crystals. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A range of solvents (e.g., ethanol, isopropanol, acetonitrile) should be screened.

  • Data Collection: Select a suitable crystal (<0.5 mm) and mount it on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation, over a wide 2θ range at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters using full-matrix least-squares refinement until the model converges.[12]

  • Validation: The final model should be validated using software like CheckCIF. Key metrics include the R-factor (should be <5% for a good quality structure), goodness-of-fit (should be close to 1), and the absence of significant residual electron density.

Summary: An Integrated Analytical Strategy

The thorough structural analysis of this compound is not a linear process but an integrated system where each piece of data validates the others. NMR defines the covalent bonding and solution-state conformation, mass spectrometry confirms the elemental composition and connectivity, and X-ray crystallography provides the definitive solid-state structure. This multi-technique approach is the cornerstone of modern pharmaceutical development, ensuring that the molecular intermediates used to build life-saving medicines are understood with the highest degree of scientific certainty.

References

The Azaspiroheptane Core: A Technical Guide to its Physical and Chemical Characteristics for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is ever-present. Azaspiroheptanes, a class of saturated heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, have emerged as a compelling structural motif. Their inherent three-dimensionality and conformational rigidity offer a distinct departure from the "flatland" of aromatic and conformationally flexible aliphatic rings that have traditionally dominated medicinal chemistry.[1][2] This guide provides an in-depth exploration of the physical and chemical characteristics of the azaspiroheptane core, offering researchers, scientists, and drug development professionals a comprehensive understanding of this valuable building block.

The strategic incorporation of azaspiroheptanes into drug candidates has been shown to favorably modulate key properties such as lipophilicity, basicity, and metabolic stability.[1][3] These modifications can lead to improved pharmacokinetic profiles, enhanced target engagement, and the potential to navigate new intellectual property space. This document will serve as a technical resource, detailing the intrinsic properties of various azaspiroheptane isomers and providing practical insights into their synthesis and manipulation.

I. Physicochemical Properties of Azaspiroheptanes

The unique spirocyclic nature of azaspiroheptanes, where two rings share a single carbon atom, imparts a rigid and well-defined three-dimensional geometry. This structural feature is a primary driver of their distinct physicochemical properties compared to more conventional saturated heterocycles like piperidines and morpholines.

A. Impact on Lipophilicity and Basicity

A noteworthy characteristic of azaspiro[3.3]heptanes is their ability to influence a molecule's lipophilicity (logP or logD) in a non-intuitive manner. It has been observed that replacing a piperidine, morpholine, or piperazine ring with an azaspiro[3.3]heptane moiety can lead to a decrease in the measured logD7.4, despite the net addition of a carbon atom.[1] This phenomenon is largely attributed to an increase in the basicity (pKa) of the nitrogen atom within the azaspiroheptane core. The geometric constraints of the spirocycle alter the hybridization of the nitrogen lone pair, making it more available for protonation. An exception to this trend is N-linked 2-azaspiro[3.3]heptane, where an increase in logD7.4 has been observed, consistent with the addition of a carbon atom.[1]

The table below summarizes key physicochemical properties for some common azaspiroheptane cores.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)XLogP3 (Computed)
2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptaneC₆H₁₁N97.16140-142[3][4]-0.7[5]
2-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO99.13165.7 at 760 mmHg[6]9.73 ± 0.20[6]-0.7[7]
2-Azaspiro[3.3]heptane hydrochloride2-Azaspiro[3.3]heptane hydrochlorideC₆H₁₂ClN133.62---
2-Azaspiro[3.3]heptan-6-ol2-Azaspiro[3.3]heptan-6-olC₆H₁₁NO113.16---0.4[5]

II. Spectroscopic Characterization

The unambiguous identification and characterization of azaspiroheptanes rely on a combination of standard spectroscopic techniques. The rigid nature of the spirocyclic framework often leads to well-resolved and informative spectra.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of azaspiroheptanes are typically characterized by signals in the aliphatic region. The protons on the cyclobutane rings often exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts of the protons adjacent to the nitrogen atom are sensitive to the nature of the substituent on the nitrogen. For instance, in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the protons on the azetidine ring appear as distinct signals.[8] Similarly, the hydrochloride salt of 2-azaspiro[3.3]heptan-5-one shows characteristic shifts for the protons alpha to the nitrogen and the carbonyl group.[9]

  • ¹³C NMR: The carbon NMR spectra provide valuable information about the number of unique carbon environments in the molecule. The spiro carbon atom typically appears as a quaternary signal at a characteristic chemical shift. The chemical shifts of the other carbons in the rings are influenced by their proximity to the nitrogen atom and any other functional groups present.

B. Infrared (IR) Spectroscopy

The IR spectra of azaspiroheptanes are dominated by absorptions corresponding to C-H and C-N bond vibrations. Key characteristic absorptions include:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C(sp³)-H bonds.

  • N-H stretching: For unsubstituted or N-monosubstituted azaspiroheptanes, a weak to medium absorption in the 3300-3500 cm⁻¹ region may be observed.

  • C-N stretching: These vibrations typically appear in the fingerprint region (1000-1350 cm⁻¹). The presence of other functional groups, such as carbonyls (C=O) or hydroxyls (O-H), will give rise to their characteristic strong absorptions.

C. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of azaspiroheptanes. Electron impact (EI) and electrospray ionization (ESI) are common techniques used. The fragmentation patterns can provide structural information, often involving cleavage of the rings.

III. Stereochemistry and Conformational Analysis

The spirocyclic nature of azaspiroheptanes imparts significant conformational rigidity. Unlike their monocyclic counterparts, such as piperidine which can undergo ring-flipping, the spiro[3.3]heptane scaffold is locked in a more defined three-dimensional arrangement.

The cyclobutane rings in spiro[3.3]heptane derivatives are puckered, with dihedral angles that are smaller than those in larger rings.[10] This puckering can give the molecule a distinct shape, such as a "bow" shape in some dispirodecane derivatives.[10] The defined spatial orientation of substituents on the azaspiroheptane core makes it an attractive scaffold for probing protein binding pockets with high precision.

The conformational rigidity of azaspiro[3.3]heptane derivatives makes them suitable as restricted surrogates for more flexible ring systems. For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can be considered as constrained analogues of cis-1,4-disubstituted cyclohexanes, while others can mimic trans-1,3-disubstituted cyclohexanes.[11] This allows for the systematic exploration of the conformational requirements for biological activity.

IV. Chemical Reactivity and Functionalization

The reactivity of azaspiroheptanes is influenced by the inherent ring strain of the cyclobutane rings and the presence of the nitrogen atom.

A. N-Functionalization

The nitrogen atom in the azaspiroheptane core is a versatile handle for introducing a wide array of substituents. Standard N-alkylation, N-acylation, and N-arylation reactions can be readily performed. For instance, the Buchwald-Hartwig coupling has been successfully employed for the N-arylation of 1-oxa-2,6-diazaspiro[3.3]heptane, demonstrating the stability of the core under these palladium-catalyzed conditions.[12]

N_Functionalization Azaspiroheptane Azaspiroheptane Core (e.g., 2-azaspiro[3.3]heptane) N_Alkylation N-Alkylation Azaspiroheptane->N_Alkylation R-X, Base N_Acylation N-Acylation Azaspiroheptane->N_Acylation RCOCl, Base N_Arylation N-Arylation (Buchwald-Hartwig) Azaspiroheptane->N_Arylation Ar-X, Pd catalyst, Ligand, Base Functionalized_Product N-Functionalized Azaspiroheptane N_Alkylation->Functionalized_Product N_Acylation->Functionalized_Product N_Arylation->Functionalized_Product

B. C-H Functionalization

Direct functionalization of the C-H bonds on the carbocyclic rings of azaspirocycles is an emerging area of interest for introducing molecular complexity. Radical C-H functionalization has been shown to exhibit different reactivity and selectivity profiles for saturated spirocycles compared to their non-spirocyclic analogues.[13] This provides opportunities for selective derivatization of the azaspiroheptane scaffold.

C. Ring-Opening Reactions

The inherent ring strain of the three- and four-membered rings in some azaspirocycles can be exploited in ring-opening reactions. For instance, aziridine-containing spirocycles can undergo ring-opening with various nucleophiles upon activation of the nitrogen atom. While azaspiro[3.3]heptanes are generally more stable, under harsh conditions or with specific activating groups, ring-opening reactions could potentially occur, providing access to novel linear or macrocyclic structures.

V. Experimental Protocols

A. Synthesis of 1-Azaspiro[3.3]heptane Derivatives via [2+2] Cycloaddition

A common and effective method for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam.[14][15]

Synthesis_Protocol cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reduction Alkene Endocyclic Alkene Cycloaddition Thermal [2+2] Cycloaddition Alkene->Cycloaddition Isocyanate Graf's Isocyanate (ClO₂S-NCO) Isocyanate->Cycloaddition Lactam Spirocyclic β-Lactam Cycloaddition->Lactam Reduction Reduction Lactam->Reduction Reducing_Agent Reducing Agent (e.g., Alane) Reducing_Agent->Reduction Final_Product 1-Azaspiro[3.3]heptane Derivative Reduction->Final_Product

Step-by-Step Methodology:

  • [2+2] Cycloaddition:

    • In a sealed reaction vessel, dissolve the endocyclic alkene in a suitable high-boiling solvent (e.g., toluene, xylene).

    • Add Graf's isocyanate (chlorosulfonyl isocyanate) dropwise to the solution at room temperature.

    • Heat the reaction mixture to the appropriate temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude spirocyclic β-lactam by column chromatography on silica gel.

  • Reduction of the β-Lactam:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified spirocyclic β-lactam in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a suitable reducing agent, such as alane (AlH₃), to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite®, washing with THF.

    • Concentrate the filtrate under reduced pressure to afford the crude 1-azaspiro[3.3]heptane derivative.

    • Purify the product by distillation or column chromatography. For basic products, purification may be facilitated by formation of a hydrochloride salt.[16]

B. Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a practical, protecting-group-free synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[17]

Step-by-Step Methodology:

  • To a solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable solvent such as DMSO, add a base like sodium hydroxide.

  • Heat the reaction mixture with stirring (e.g., at 80 °C) for several hours, monitoring the progress by HPLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

VI. Conclusion

Azaspiroheptanes represent a class of conformationally constrained, three-dimensional building blocks that offer significant advantages in medicinal chemistry. Their unique physicochemical properties, particularly their influence on lipophilicity and basicity, provide medicinal chemists with a powerful tool for optimizing the drug-like properties of lead compounds. The synthetic accessibility of a variety of functionalized azaspiroheptanes further enhances their utility in drug discovery programs. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is essential for the rational design and synthesis of the next generation of therapeutics that successfully navigate beyond the confines of "flatland" chemistry.

VII. References

  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... - ResearchGate. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 2-azaspiro[3.3]heptane CAS#: 665-04-3 - ChemicalBook. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 2-Oxa-6-azaspiro[3.3]heptane - LookChem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 2-azaspiro[3.3]heptane - ChemBK. (2024, April 9). Retrieved December 31, 2025, from --INVALID-LINK--

  • Ungarean, C. N., Larin, E. M., Egger, D. T., Ziegler, Q., Lefebvre, T. C., Fessard, B., & Morandi, B. (2024). Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. Organic Letters, 26(14), 2784–2789. --INVALID-LINK--

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mahdi, I., Mesto, E., Colella, M., Degennaro, L., Nicolotti, O., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. --INVALID-LINK--

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. --INVALID-LINK--

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. --INVALID-LINK--

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(20), 3524-3527. --INVALID-LINK--

  • Mastropaolo, D., Camerman, A., & Camerman, N. (1985). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 41(3), 408-411. --INVALID-LINK--

  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., Zozulya, S., Borysko, P., ... & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). --INVALID-LINK--

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3599–3608. --INVALID-LINK--

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 2-Azaspiro[3.3]heptan-5-one, hydrochloride (1:1)(2306265-56-3) 1H NMR - ChemicalBook. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Zhang, W., Ma, S., Li, H., Liu, Y., & Li, P. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • Ring strain - Wikipedia. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Alcázar, E., Pimm, A., & de la Rosa, M. Á. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic Letters, 13(23), 6244–6247. --INVALID-LINK--

  • Degorce, S., Bodnarchuk, M., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. --INVALID-LINK--

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 2-Azaspiro(3.3)heptane | C6H11N - PubChem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO - PubChem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Stepan, A. F., De, S., Gao, H., Teitelbaum, A. M., Kary, P. D., Sutherland, H. S., ... & Einck, L. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. --INVALID-LINK--

  • 2-Oxa-6-azaspiro[3.3]heptane - Sigma-Aldrich. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, March 28). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube. --INVALID-LINK--

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

References

A Senior Application Scientist's Guide to Sourcing 5-Azaspiro[2.4]heptane Hydrochloride for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, prized for their ability to introduce three-dimensional complexity, improve metabolic stability, and enhance target selectivity.[1][2] Among these, 5-Azaspiro[2.4]heptane hydrochloride (CAS No: 3659-21-0) has emerged as a valuable building block in drug discovery.[3] Its unique strained ring system offers novel exit vectors for molecular elaboration, making it a desirable component in the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical aspects of sourcing this reagent. It covers supplier evaluation, quality control of incoming materials, and best practices for handling and storage, ensuring the integrity and reproducibility of your research.

Introduction: The Strategic Value of 5-Azaspiro[2.4]heptane in Drug Design

The rigid, three-dimensional structure of spirocyclic amines like 5-Azaspiro[2.4]heptane offers a distinct advantage over traditional flat, aromatic rings in drug design. This rigidity can lead to more precise interactions with protein targets and a potential reduction in off-target effects. The incorporation of this specific scaffold has been noted in the development of potent antagonists for targets like the orexin receptors, which are implicated in sleep disorders.[3] Furthermore, derivatives of azaspiro[2.4]heptane are key intermediates in the synthesis of antiviral agents, such as inhibitors of the Hepatitis C virus (HCV) NS5A protein.[4][5]

Given its role as a foundational element in complex syntheses, the quality and purity of the starting material are paramount. The selection of a commercial supplier is not merely a logistical step but a critical decision that impacts experimental outcomes, scalability, and the overall timeline of a drug development program.

Physicochemical Properties and Safe Handling

Before sourcing, a thorough understanding of the compound's properties is essential for both experimental design and laboratory safety.

PropertyValueSource
CAS Number 3659-21-0[6]
Molecular Formula C₆H₁₂ClN[6][7]
Molecular Weight 133.62 g/mol [6][7]
Appearance White to off-white or red solid[6][8]
Purity Typically ≥97%[6]
Storage Conditions Inert atmosphere, 2-8°C[7][8]
InChI Key NCTCZAISXOQDKD-UHFFFAOYSA-N

Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6] Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[6]

Commercial Supplier Landscape: A Comparative Analysis

The selection of a supplier should be a data-driven process. While price is a factor, it should be weighed against purity, availability of documentation (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency. Below is a comparative table of notable commercial suppliers.

SupplierProduct Number (Example)Stated PurityKey Features
Sigma-Aldrich (Fluorochem) FLUH99C877EF97%Strong global distribution; extensive documentation available online.[9]
Advanced ChemBlocks Inc. G-619697%Provides HNMR, HPLC, and CoA documentation on their website; based in San Francisco.[6]
BLD Pharm BD204365N/AOffers various quantities; specifies storage at 2-8°C under an inert atmosphere.[7]
Parchem N/AN/ASpecialty chemical supplier with a global reach.[10]
PharmaBlock N/AN/AA well-known supplier in the pharmaceutical intermediate space.[11][12]
AK Scientific, Inc. N/AN/AProducts are stocked and shipped from California, with a focus on R&D use only.[13]

Note: Product numbers, purity, and availability are subject to change. Researchers should always verify the latest information directly with the supplier.

The Critical Path: Supplier Selection and Incoming Quality Control

A robust R&D program relies on a self-validating system for all reagents. The process of acquiring and verifying a critical building block like this compound should be systematic.

Supplier Qualification Workflow

The following diagram outlines a logical workflow for qualifying a potential supplier.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision A Identify Potential Suppliers B Request Documentation (CoA, SDS) A->B C Compare Purity, Price, Lead Time B->C D Order Small Evaluation Sample C->D Select top 1-2 candidates E Perform Incoming QC Analysis D->E F Compare Data to Supplier CoA E->F G Approve or Reject Supplier F->G Data matches? H Establish as Qualified Supplier G->H On Approval

Caption: Workflow for new supplier qualification.

Protocol: Incoming Quality Control (QC) Verification

Upon receiving a new batch of this compound, it is imperative to verify its identity and purity, regardless of the supplier's CoA. This internal verification ensures batch-to-batch consistency for your experiments.

Objective: To confirm the identity and assess the purity of a newly acquired batch of this compound.

Materials:

  • NMR tubes, Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • HPLC vials, HPLC-grade solvents (e.g., Acetonitrile, Water with 0.1% TFA)

  • Melting point apparatus

  • The received chemical sample

Methodology:

  • Visual Inspection:

    • Observe the physical appearance of the material. It should be a white to off-white solid, free of discoloration or foreign matter.[6][8]

  • Melting Point Determination:

    • Load a small amount of the solid into a capillary tube.

    • Measure the melting point range. Compare this with the literature value. Significant deviation may indicate impurities.

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Causality: Proton NMR is a primary technique for structural confirmation. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of 5-Azaspiro[2.4]heptane. Look for the characteristic signals of the cyclopropyl and pyrrolidine protons. The presence of significant unassignable peaks suggests impurities.

  • HPLC-MS Analysis:

    • Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate solvent.

    • Inject the sample onto a suitable C18 HPLC column.

    • Run a gradient elution method (e.g., 5-95% Acetonitrile in Water over 10 minutes).

    • Monitor the eluent with both a UV detector and a Mass Spectrometer.

    • Causality: HPLC provides a quantitative measure of purity by separating the main component from any impurities. The mass spectrometer confirms the molecular weight of the parent peak (M+H⁺ for the free base at ~98.1 Da) and can help identify impurities. The purity should be ≥97% as commonly stated by suppliers.[6]

Trustworthiness Check: The results from these orthogonal analytical techniques (NMR, MS, Melting Point) must be consistent with each other and with the supplier's CoA. Discrepancies should be immediately reported to the supplier. This self-validating system is a cornerstone of good laboratory practice (GLP) and ensures the reliability of downstream results.[14]

Application Focus: Use in Synthetic Protocols

The value of a building block is demonstrated by its utility. 5-Azaspiro[2.4]heptane and its derivatives are often used in nucleophilic substitution or coupling reactions. For instance, the synthesis of orexin receptor antagonists involved coupling the spirocyclic amine with other heterocyclic fragments.[3] Similarly, its incorporation into HCV NS5A inhibitors often involves forming amide or other C-N bonds.[4]

The diagram below illustrates the general role of this scaffold in drug synthesis.

Caption: Role as a central scaffold in synthesis.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for creating novel, three-dimensional therapeutics. A meticulous approach to sourcing—encompassing diligent supplier evaluation, rigorous incoming quality control, and proper handling—is fundamental to leveraging its full potential. By treating supplier selection as an integral part of the scientific process, research organizations can mitigate risks, ensure reproducibility, and accelerate their path toward drug discovery breakthroughs.

References

Methodological & Application

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (S)-5-Azaspiro[2.4]heptane Derivatives

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved pharmacological properties is relentless. Among these, spirocyclic compounds, particularly nitrogen-containing heterocycles, have emerged as privileged scaffolds.[1][2] Their rigid, well-defined spatial arrangement can improve binding selectivity to biological targets and enhance metabolic stability and solubility compared to more flexible or planar analogs.[1][3]

The 5-azaspiro[2.4]heptane framework, a spirocyclic analog of proline, is of particular interest. The chiral (S)-enantiomer, specifically (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial building block in the industrial synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C Virus (HCV) infections.[4][5][6] The precise stereochemical control during its synthesis is paramount to the efficacy of the final active pharmaceutical ingredient (API).

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the robust and scalable enantioselective synthesis of (S)-5-azaspiro[2.4]heptane derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies and provide field-proven, step-by-step protocols to ensure reproducibility and high stereochemical fidelity.

Core Methodologies for Enantioselective Synthesis

Several strategic approaches have been developed to install the key quaternary stereocenter of the 5-azaspiro[2.4]heptane core with high enantioselectivity. The choice of method often depends on factors such as scale, cost, and available starting materials.

  • Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation: This is a powerful and widely adopted method for establishing the initial chirality.[5] The strategy relies on the in situ generation of a chiral ion pair between the enolate of a glycine equivalent and a chiral catalyst, typically derived from cinchona alkaloids. This chiral complex then directs the diastereoselective alkylation, effectively controlling the stereochemistry of the newly formed C-C bonds. The key reaction is often a one-pot double allylic alkylation of a glycine imine analog.[4][7]

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral β-ketoester precursor in the presence of a chiral transition metal catalyst. Ruthenium complexes featuring chiral phosphine ligands, such as [RuCl(benzene)(S)-SunPhos]Cl, have proven highly effective, achieving excellent enantioselectivities (up to 98.7% ee).[8][9] The chiral ligand creates a specific coordination environment around the metal center, which dictates the facial selectivity of hydrogen delivery to the ketone, thereby setting the desired stereocenter.

  • Enzymatic and Transition-Metal Catalyzed Cyclopropanation: Modern synthetic methods leverage catalysis to construct the spiro-fused cyclopropane ring with high precision.

    • Biocatalysis: Engineered enzymes, such as iridium-containing cytochrome variants, can catalyze the highly stereoselective cyclopropanation of methylene-substituted pyrrolidines.[1][2] The enzyme's active site acts as a chiral pocket, orienting the substrate for a highly specific carbene transfer, leading to enantiopurities of up to 99%.[1][2]

    • Rhodium Catalysis: Chiral dirhodium tetracarboxylate catalysts are well-established for the diastereoselective and enantioselective cyclopropanation of exocyclic olefins with donor/acceptor carbenes, providing a reliable route to various azaspiro[n.2]alkanes.[10][11]

This guide will focus on the Phase-Transfer Catalysis approach, as it provides a direct, catalytic, and enantioselective route to a key precursor for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[4][5]

Experimental Protocols and Workflow

The following section details a validated three-step synthesis, commencing with an asymmetric alkylation to form a chiral methylene-proline derivative, followed by cyclopropanation and final hydrolysis.

Overall Synthetic Workflow

G cluster_0 Asymmetric Synthesis of Methylene Proline Scaffold cluster_1 Formation of Spirocyclic Core cluster_2 Final Product Generation GlycineImine Glycine Imine (Schiff Base) PTC Phase-Transfer Alkylation GlycineImine->PTC AllylicDibromide 1,3-Dibromoprop-1-ene AllylicDibromide->PTC MethyleneProlinate tert-Butyl (S)-4-methyleneprolinate PTC->MethyleneProlinate Chinchonidine Catalyst -20°C, 95:5 e.r. Cyclopropanation Cyclopropanation MethyleneProlinate->Cyclopropanation SpiroEster tert-Butyl (S)-5-azaspiro [2.4]heptane-6-carboxylate Cyclopropanation->SpiroEster Hydrolysis Hydrolysis SpiroEster->Hydrolysis FinalProduct (S)-5-(tert-Butoxycarbonyl)-5-azaspiro [2.4]heptane-6-carboxylic Acid Hydrolysis->FinalProduct

Caption: Workflow for the enantioselective synthesis of the target compound.

Protocol 1: Phase-Transfer Catalyzed Synthesis of tert-Butyl (S)-4-methyleneprolinate (12)

This protocol describes the key enantioselective step, where a glycine imine is alkylated using an allylic dibromide under phase-transfer conditions with a chiral catalyst.[4][5]

Materials and Reagents:

  • Glycine tert-butyl ester Schiff base (imine 7 )

  • 1,3-Dibromo-1-propene (10 )

  • Chinchonidine-derived catalyst (e.g., (1R)-1-(((1S)-1-anthracen-9-ylethyl)amino)-2,3,4,5-tetra-O-acetyl-D-galactitol, catalyst 9 )

  • Toluene, Dichloromethane (CH₂Cl₂)

  • Aqueous Hydrochloric Acid (2M HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the glycine imine 7 (1.00 g, 3.4 mmol) and the chinchonidine-derived catalyst 9 (176 mg, 0.34 mmol, 10 mol%) in a mixture of toluene (7 mL) and CH₂Cl₂ (3 mL), cool the reaction vessel to -20 °C under an inert atmosphere.

  • Separately, prepare a solution of 1,3-dibromo-1-propene 10 (1.82 g, 8.5 mmol, 2.5 equiv) in a mixture of toluene (3.5 mL) and CH₂Cl₂ (1.5 mL).

  • Add the dibromide solution to the cooled imine solution.

  • Maintain the reaction mixture at -20 °C and stir for 7 hours.

  • After 7 hours, quench the reaction and proceed with workup and purification as described in the cited literature to isolate the desired tert-butyl (S)-4-methyleneprolinate (12 ).[4]

Application Notes:

  • Causality of Stereoselection: The chinchonidine-derived catalyst is the cornerstone of this reaction's success. It forms a chiral, lipophilic ion pair with the glycine enolate, shielding one face of the nucleophile. The electrophile (allylic dibromide) is then forced to approach from the less sterically hindered face, resulting in a highly enantioselective alkylation.

  • Temperature Control: Maintaining a low temperature (-20 °C) is critical. It enhances the energy difference between the diastereomeric transition states, thereby increasing the enantiomeric ratio (e.r.) of the product. At higher temperatures, selectivity is often diminished.

  • Stoichiometry: Using an excess of the dibromide (2.5 equivalents) ensures the complete consumption of the glycine imine starting material.[4]

ParameterResultSource
Yield 71%[4]
Enantiomeric Ratio (e.r.) 95:5[4]
Method of e.r. Determination HPLC analysis of N-benzyloxycarbonyl derivative[4]
Protocol 2: Cyclopropanation of tert-Butyl (S)-4-methyleneprolinate

This step constructs the spirocyclic core from the exocyclic methylene group formed in Protocol 1. A common method is the Simmons-Smith reaction or a variation thereof.[12]

Materials and Reagents:

  • tert-Butyl (S)-4-methyleneprolinate (12 )

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl (S)-4-methyleneprolinate (12 ) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Slowly add diethylzinc (Et₂Zn) (approx. 2.2 equivalents) to the solution, followed by the dropwise addition of diiodomethane (CH₂I₂) (approx. 2.2 equivalents), maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) to yield pure tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate.

Application Notes:

  • Reagent Handling: Diethylzinc is pyrophoric and diiodomethane is light-sensitive and toxic. Both must be handled with extreme care under an inert atmosphere using appropriate syringe techniques.

  • Mechanism: The Simmons-Smith reaction involves the formation of an organozinc carbenoid species (IZnCH₂I), which then adds across the double bond of the methylene-prolinate in a concerted fashion. This concerted mechanism ensures that the stereochemistry of the olefin is retained in the cyclopropane product.

Protocol 3: Saponification to (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (1)

The final step is the hydrolysis of the tert-butyl ester to the target carboxylic acid.[4]

Materials and Reagents:

  • tert-Butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate

  • Methanol (MeOH), Tetrahydrofuran (THF)

  • Aqueous Potassium Hydroxide (KOH, 50%)

  • Aqueous Hydrochloric Acid (HCl, 2M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the spirocyclic ester (e.g., 50 mg, 0.17 mmol) in a mixture of MeOH (2 mL), THF (1 mL), and water (1 mL).[4]

  • Add a 50% aqueous solution of KOH (1 mL) and stir the mixture vigorously at room temperature for 24 hours.[4]

  • After 24 hours, remove the organic solvents (MeOH, THF) via rotary evaporation.

  • Acidify the remaining aqueous residue to a pH of 2 using 2M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to afford the final product 1 as a solid.[4]

Application Notes:

  • pH Control: Careful acidification is crucial. The carboxylic acid is soluble in the organic phase, while its carboxylate salt is water-soluble. Acidification must be sufficient to fully protonate the carboxylate, ensuring efficient extraction into the ethyl acetate.

  • Product Characterization: The final product should be characterized to confirm its identity and purity. Key analytical data include melting point, specific rotation, and NMR spectroscopy. For compound 1 , a typical specific rotation value is [α]D25 –23.0 (c 1.00, MeOH).[4]

Visualizing the Stereodetermining Step

Caption: Role of the catalyst in directing facial selectivity.

Conclusion

The enantioselective synthesis of (S)-5-azaspiro[2.4]heptane derivatives represents a significant achievement in modern synthetic organic chemistry, providing access to valuable building blocks for the pharmaceutical industry. The phase-transfer catalysis method, in particular, offers a robust, scalable, and highly selective route. By understanding the underlying principles of stereocontrol—such as the role of the chiral catalyst and the importance of reaction conditions—researchers can reliably produce these complex molecules with high fidelity. The protocols and insights provided in this guide are intended to empower scientists to leverage these advanced synthetic tools in their drug discovery and development programs.

References

Application Notes & Protocols: Strategic Incorporation of 5-Azaspiro[2.4]heptane Hydrochloride in the Synthesis of Ledipasvir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ledipasvir is a potent, direct-acting antiviral agent that functions as a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] Its mechanism of action involves the targeted inhibition of the viral phosphoprotein NS5A, which is critical for viral RNA replication and virion assembly.[3][4] The intricate molecular architecture of Ledipasvir features several key structural motifs, including a unique spirocyclic amine, (S)-5-azaspiro[2.4]heptane. This guide provides a detailed technical overview and step-by-step protocols for the strategic incorporation of its hydrochloride salt, 5-Azaspiro[2.4]heptane hydrochloride, a crucial building block in the convergent synthesis of Ledipasvir. We will explore the causality behind experimental choices, provide self-validating protocols, and ground the discussion in authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Structural Significance of Ledipasvir and the Role of the Azaspiro[2.4]heptane Moiety

Ledipasvir's high efficacy against HCV genotypes 1a, 1b, 4a, and 5a stems from its precise interaction with the NS5A protein.[3][4] The molecule's structure is the result of extensive optimization to enhance antiviral potency and pharmacokinetic properties. One of the most critical structural components is the (S)-5-azaspiro[2.4]heptane-6-carboxamide fragment.

The spirocyclic nature of this fragment serves two primary purposes:

  • Conformational Rigidity: The fused cyclopropane and pyrrolidine rings lock the local geometry, reducing the molecule's conformational flexibility. This pre-organization is crucial for minimizing the entropic penalty upon binding to the NS5A protein, thereby contributing to the high binding affinity.

  • Vectorial Projection: The rigid spirocyclic scaffold acts as a stable anchor, projecting the L-valine carbamate portion of the molecule into an optimal orientation for key interactions within the NS5A binding site.

5-Azaspiro[2.4]heptane is introduced into the Ledipasvir scaffold via its hydrochloride salt (CAS: 133544-55-9). Amine-containing building blocks are frequently supplied as hydrochloride salts to improve their stability, crystallinity, and ease of handling compared to the free base, which can be volatile or hygroscopic. Consequently, the first step in its utilization is a neutralization to liberate the reactive secondary amine for subsequent coupling reactions.

The overall synthetic strategy for Ledipasvir is convergent, meaning large fragments of the molecule are synthesized separately and then combined in the final stages.[5] This approach is generally more efficient and allows for easier purification of intermediates. The 5-Azaspiro[2.4]heptane moiety is typically coupled with a protected L-valine derivative, which is then attached to the larger benzimidazole-difluorofluorene-imidazole core of the molecule.

Overall Synthetic Workflow

The diagram below illustrates a simplified, high-level workflow for the synthesis of Ledipasvir, highlighting the stage where the azaspiroheptane intermediate is incorporated.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 Benzimidazole Core Formation A2 Coupling with Fluorene Moiety A1->A2 C1 Coupling of Fragment A and B A2->C1 B1 5-Azaspiro[2.4]heptane Hydrochloride B3 Amide Coupling B1->B3 Neutralization B2 Protected L-Valine B2->B3 B3->C1 C2 Final Deprotection (if necessary) C1->C2 C3 Ledipasvir C2->C3

Caption: High-level convergent synthesis workflow for Ledipasvir.

Core Protocol: Amide Coupling of 5-Azaspiro[2.4]heptane with N-(methoxycarbonyl)-L-valine

This section details the critical step of forming the amide bond between the neutralized 5-Azaspiro[2.4]heptane and the protected L-valine fragment. This reaction creates a key intermediate, (S)-5-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is subsequently coupled to the main Ledipasvir backbone.[6]

Scientific Rationale for Reagent Selection
  • Starting Materials: 5-Azaspiro[2.4]heptane is used as its hydrochloride salt for stability. N-(methoxycarbonyl)-L-valine is a commercially available, protected amino acid. The methoxycarbonyl (Moc) group is a stable protecting group for the valine's amine that withstands the coupling conditions.

  • Coupling Agents (EDC/HOBt): The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt) is a classic and effective choice for amide bond formation.

    • EDC.HCl: This water-soluble carbodiimide activates the carboxylic acid of the valine derivative, forming a highly reactive O-acylisourea intermediate.

    • HOBt: This additive reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more stable, which critically suppresses side reactions and, most importantly, minimizes racemization of the chiral center in the L-valine.[6]

  • Base (N-Methylmorpholine - NMM): A tertiary amine base is required for two reasons:

    • To neutralize the this compound salt, liberating the free secondary amine for the nucleophilic attack.

    • To act as a proton scavenger, neutralizing the HCl generated during the EDC activation step. NMM is chosen as it is a non-nucleophilic base that does not interfere with the coupling reaction.[6]

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogenous reaction environment.

Reaction Visualization

The following diagram illustrates the key amide coupling step.

G cluster_reactants cluster_reagents cluster_product R1 5-Azaspiro[2.4]heptane (from HCl salt + NMM) P1 Key Amide Intermediate R1->P1 25-30°C, ~16h R2 N-(methoxycarbonyl)-L-valine R2->P1 25-30°C, ~16h Ag1 EDC.HCl / HOBt Ag2 NMM Ag3 DMF (Solvent)

Caption: Amide coupling reaction to form a key Ledipasvir intermediate.

Quantitative Data: Reagent Table

This table provides an example of reagent quantities for a laboratory-scale synthesis.

ReagentCAS No.Mol. Wt. ( g/mol )Stoichiometric RatioMoles (mmol)Amount Required
5-Azaspiro[2.4]heptane HCl133544-55-9133.621.010013.36 g
N-(methoxycarbonyl)-L-valine74761-42-5175.191.111019.27 g
HOBt (Hydroxybenzotriazole)2592-95-2135.121.212016.21 g
EDC.HCl25952-53-8191.701.414026.84 g
NMM (N-Methylmorpholine)109-02-4101.152.525025.29 g (27.5 mL)
DMF (Dimethylformamide)68-12-273.09Solvent-150 mL

Step-by-Step Experimental Protocol

Objective: To synthesize (S)-5-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Materials:

  • This compound

  • N-(methoxycarbonyl)-L-valine

  • HOBt

  • EDC.HCl

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Ammonium chloride (10% aqueous solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Vessel Preparation: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, add N-(methoxycarbonyl)-L-valine (19.27 g), HOBt (16.21 g), and EDC.HCl (26.84 g).

  • Solvent Addition: Add anhydrous DMF (150 mL) to the flask.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with gentle stirring.

  • Reagent Addition: In a separate beaker, dissolve this compound (13.36 g) in a minimal amount of DMF and add it to the reaction flask. Subsequently, add N-Methylmorpholine (25.29 g) dropwise to the cooled reaction mixture, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (25-30 °C). Stir the reaction for approximately 16-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[6]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL) and deionized water (200 mL).

    • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x 200 mL)

      • 10% aqueous ammonium chloride solution (3 x 175 mL)[6]

      • Brine (1 x 100 mL)

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide intermediate.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[7]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction - Inactive coupling agents.- Insufficient reaction time.- Low temperature.- Use fresh, high-quality EDC.HCl and HOBt.[5]- Extend the reaction time and monitor by HPLC.- Ensure the reaction is allowed to proceed at the recommended 25-30 °C.
Low Yield - Loss of product during aqueous work-up.- Inefficient extraction.- Perform back-extraction of all aqueous layers with ethyl acetate to recover any dissolved product.- Ensure the pH is controlled during extraction to prevent the product from becoming water-soluble.
Presence of Impurities - Racemization of the L-valine chiral center.- Side reactions from the O-acylisourea intermediate.- Ensure HOBt is added before or concurrently with EDC.HCl.- Maintain the recommended temperature profile, especially during the addition of reagents.- Optimize the purification step (e.g., adjust the chromatography solvent system).[5]

Conclusion

The strategic use of this compound is a cornerstone in the efficient and scalable synthesis of Ledipasvir. Its incorporation via a robust amide coupling protocol, as detailed in this guide, is a critical transformation that builds a key part of the final active pharmaceutical ingredient. By understanding the rationale behind reagent selection and adhering to a validated, step-by-step protocol, researchers and drug development professionals can reliably synthesize the necessary intermediates for this life-saving antiviral medication. The principles of careful reagent handling, reaction monitoring, and thorough purification are paramount to achieving high yield and purity, ensuring the final product meets the stringent quality standards of the pharmaceutical industry.

References

Application Notes & Protocols: 5-Azaspiro[2.4]heptane Hydrochloride as a Versatile Building Block for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Spirocyclic Scaffold

In the modern landscape of antiviral drug discovery, the pursuit of novel molecular architectures that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. 5-Azaspiro[2.4]heptane hydrochloride has emerged as a building block of significant interest due to its unique three-dimensional structure. The spirocyclic nature of this compound, featuring a cyclopropane ring fused to a pyrrolidine ring, imparts a rigid, well-defined geometry that can facilitate precise interactions with viral protein targets. This structural rigidity can lead to enhanced binding affinity and selectivity, key attributes for developing effective antiviral agents. Furthermore, the secondary amine functionality provides a versatile handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space in the design of new antiviral drug candidates. A notable example of its successful application is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, where a derivative of 5-azaspiro[2.4]heptane forms a crucial part of the molecule's core structure[1][2][3].

This guide provides detailed protocols for the functionalization of this compound, focusing on key reactions for the synthesis of antiviral agents: N-acylation, N-arylation, and reductive amination.

N-Acylation: Building Peptidomimetic Antivirals

N-acylation is a fundamental transformation for incorporating the 5-azaspiro[2.4]heptane scaffold into peptidomimetic structures, which are often employed in antiviral drug design to mimic natural peptide ligands of viral enzymes. The following protocol is adapted from procedures used in the synthesis of Ledipasvir, demonstrating the coupling of an N-protected amino acid to the spirocyclic amine[4].

Protocol 1: N-Acylation with an N-Protected Amino Acid

This protocol describes the coupling of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid with a protected L-valine derivative. This reaction is a cornerstone in the assembly of the Ledipasvir backbone.

Reaction Scheme:

acylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Spiroamine 5-Azaspiro[2.4]heptane derivative Product Acylated Spiroamine Spiroamine->Product AminoAcid N-(methoxycarbonyl)-L-valine AminoAcid->Product Coupling HATU, DIPEA Solvent DMF, 0-5 °C to RT

Caption: N-acylation of a 5-azaspiro[2.4]heptane derivative.

Materials:

  • (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid ethyl ester (or related derivative)

  • N-(methoxycarbonyl)-L-valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(methoxycarbonyl)-L-valine (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add a solution of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Causality and Experimental Choices:

  • HATU is a highly efficient peptide coupling reagent that minimizes racemization of the chiral amino acid.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine (if starting from the hydrochloride) and to facilitate the coupling reaction.

  • The reaction is initiated at a lower temperature to control the initial exothermic reaction and then warmed to room temperature to ensure complete conversion.

N-Arylation: Accessing a Broad Range of Antiviral Scaffolds

N-arylation of the 5-azaspiro[2.4]heptane core allows for the introduction of various aryl and heteroaryl moieties, which are common features in many antiviral drugs. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for this transformation.

Protocol 2: Copper-Catalyzed N-Arylation with an Aryl Halide

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound, a method known for its cost-effectiveness and functional group tolerance.

Reaction Scheme:

N_arylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Spiroamine 5-Azaspiro[2.4]heptane Hydrochloride Product N-Aryl-5-azaspiro[2.4]heptane Spiroamine->Product ArylHalide Aryl Halide (e.g., Iodide) ArylHalide->Product Catalyst CuI, Ligand (e.g., DMEDA) Base K2CO3 or Cs2CO3 Solvent DMF or DMSO, 110-140 °C

Caption: Copper-catalyzed N-arylation of 5-azaspiro[2.4]heptane.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • DMF or DMSO, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), aryl halide (1.2 equivalents), CuI (5-10 mol%), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF or DMSO, followed by DMEDA (10-20 mol%).

  • Heat the reaction mixture to 110-140 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Experimental Choices:

  • Copper(I) iodide is a common and effective catalyst for Ullmann-type C-N coupling reactions.

  • A ligand , such as DMEDA, is often required to stabilize the copper catalyst and facilitate the reaction.

  • A base is necessary to deprotonate the amine and neutralize the generated hydrohalic acid.

  • High reaction temperatures are typically required to drive the reaction to completion.

Reductive Amination: Forging Linkers to Other Pharmacophores

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This reaction is particularly useful for introducing the 5-azaspiro[2.4]heptane moiety onto a larger molecule containing an aldehyde or ketone, effectively acting as a linker.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Reaction Scheme:

reductive_amination cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Spiroamine 5-Azaspiro[2.4]heptane Hydrochloride Product N-Alkyl-5-azaspiro[2.4]heptane Spiroamine->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Product ReducingAgent NaBH(OAc)3 Solvent DCE or THF, RT

Caption: Reductive amination of an aldehyde with 5-azaspiro[2.4]heptane.

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or DIPEA

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCE, add TEA (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and does not readily reduce the starting aldehyde or ketone[5].

  • The initial stirring of the amine and aldehyde allows for the formation of the iminium ion intermediate, which is then reduced by the hydride reagent.

  • The addition of a non-nucleophilic base like TEA is necessary to neutralize the hydrochloride salt of the starting material.

Data Summary

Reaction TypeKey ReagentsTypical SolventsTemperature (°C)General Yields
N-Acylation HATU, DIPEADMF0 to RTGood to Excellent
N-Arylation CuI, Ligand, BaseDMF, DMSO110-140Moderate to Good
Reductive Amination NaBH(OAc)₃, BaseDCE, THFRTGood to Excellent

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel antiviral agents. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective inhibitors of viral proteins. The protocols outlined in this guide for N-acylation, N-arylation, and reductive amination provide a solid foundation for researchers to explore the full potential of this promising building block in the ongoing fight against viral diseases. Further exploration of other functionalization strategies, such as palladium-catalyzed C-H activation, could open up even more avenues for the creation of innovative antiviral therapeutics.

References

"5-Azaspiro[2.4]heptane hydrochloride" in quinolone antibacterial synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of 5-Azaspiro[2.4]heptane Hydrochloride in the Synthesis of Advanced Quinolone Antibacterials

Introduction: Overcoming the Potency and Safety Hurdles in Quinolone Development

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for its broad-spectrum activity and bactericidal mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1] However, the evolution of bacterial resistance and the emergence of class-specific side effects have necessitated continuous innovation. The Structure-Activity Relationship (SAR) of quinolones is well-established, revealing that modifications at specific positions on the core ring system can dramatically modulate potency, spectrum, pharmacokinetics, and safety.[2][3]

Among these, the C-7 position substituent has proven to be the most critical determinant of antibacterial potency and spectrum.[3][4] Early quinolones with simple piperazine rings at C-7, like Ciprofloxacin, exhibit excellent activity against Gram-negative bacteria but have limited potency against key Gram-positive pathogens. This guide focuses on the strategic use of This compound , a sophisticated spirocyclic amine, as a C-7 substituent. Its incorporation, most notably in the fourth-generation fluoroquinolone Gemifloxacin , represents a significant advancement, enhancing Gram-positive activity and optimizing the safety profile.[5][6]

This document provides an in-depth analysis of the rationale for using this scaffold, a detailed protocol for its incorporation into a quinolone core, and expected analytical outcomes for researchers in drug development.

The C-7 Position: A Gateway to Enhanced Antibacterial Activity

The substituent at the C-7 position of the quinolone core directly interacts with the bacterial topoisomerase enzymes and influences the drug's physical properties. The choice of this side chain is a delicate balance between enhancing enzymatic inhibition and maintaining favorable drug-like properties.

  • Improving Gram-Positive Potency: A C-7 pyrrolidine substituent is known to increase activity against Gram-positive bacteria.[5][7] The rigid, three-dimensional structure of 5-azaspiro[2.4]heptane presents a unique conformation that optimizes binding to the topoisomerase IV enzyme, which is the primary target in many Gram-positive bacteria like Streptococcus pneumoniae.[1]

  • Modulating Pharmacokinetics: The basic nitrogen in the C-7 ring is crucial for water solubility and oral absorption. Alkylation and increasing the steric bulk on this ring can increase the serum half-life.[2][3]

  • Mitigating Side Effects: Simple piperazine and pyrrolidine rings have been associated with CNS side effects due to their interaction with GABA receptors. Increasing the steric bulk and modifying the basicity of the C-7 substituent, as achieved with the 5-azaspiro[2.4]heptane moiety, can ameliorate these effects.[2][3]

Caption: Core structure of fluoroquinolones highlighting key modification sites.

5-Azaspiro[2.4]heptane: A Privileged Scaffold for Modern Antibacterials

5-Azaspiro[2.4]heptane is a spirocyclic amine featuring a pyrrolidine ring fused with a cyclopropane ring. This unique topology is not merely a novelty; it confers distinct, tangible advantages to the final drug molecule.

  • Structural Rigidity and Optimal Geometry: The spirocyclic fusion imparts a high degree of conformational rigidity. This pre-organizes the molecule into a shape that is favorable for binding to the target enzymes, reducing the entropic penalty upon binding and potentially increasing affinity.

  • Dual-Target Inhibition: Gemifloxacin, which utilizes this scaffold, is a potent dual inhibitor of both DNA gyrase and topoisomerase IV.[8] This dual-targeting mechanism is believed to contribute to its high potency and may lower the frequency of resistance development.

  • Enhanced Safety Profile: The steric bulk of the spiro-cyclopropyl group helps to reduce off-target interactions, such as those with mammalian GABA receptors, which can lead to CNS side effects.[2]

The hydrochloride salt of 5-azaspiro[2.4]heptane is typically used in synthesis. It is a stable, crystalline solid that is easier to handle and purify compared to the free base, which is a volatile liquid.

PropertyValueSource
Chemical Formula C₆H₁₂ClN[9]
Molecular Weight 133.62 g/mol [9]
CAS Number 3659-21-0[9]
Appearance Solid

Application Protocol: Synthesis of Gemifloxacin

This section details the protocol for the key synthetic step in preparing Gemifloxacin: the nucleophilic aromatic substitution (SNAr) reaction to couple the quinolone core with this compound.

Principle of the Reaction

The fluorine atom at C-7 of the naphthyridone core is activated by the electron-withdrawing groups (carbonyl and carboxylate) of the ring system, making it an excellent leaving group for SNAr. The secondary amine of 5-azaspiro[2.4]heptane acts as the nucleophile. An organic base is added to neutralize the hydrochloride salt in situ, liberating the free amine to attack the C-7 position.

Caption: Workflow for the synthesis of Gemifloxacin.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Purpose
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid100491-29-8296.68Quinolone Core
This compound3659-21-0133.62C-7 Nucleophile
Triethylamine (TEA)121-44-8101.19Organic Base
Acetonitrile (MeCN)75-05-841.05Solvent
Isopropyl Alcohol (IPA)67-63-060.10Washing/Slurry Solvent
Water (Deionized)7732-18-518.02Washing/Slurry Solvent
Step-by-Step Experimental Protocol

CAUTION: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (10.0 g, 33.7 mmol) and this compound (5.0 g, 37.4 mmol).

  • Solvent and Base Addition: Add acetonitrile (150 mL) to the flask. Begin stirring to create a suspension. Slowly add triethylamine (15 mL, 107.8 mmol) dropwise to the mixture at room temperature (20-25°C). The base will neutralize the hydrochloride, and a slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting quinolone core is consumed.

  • Product Isolation (Work-up):

    • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5°C for 1-2 hours to maximize precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold acetonitrile (2 x 20 mL) and then deionized water (2 x 30 mL) to remove unreacted starting materials and salts.

  • Purification:

    • Transfer the wet solid to a clean flask. Add a mixture of isopropyl alcohol (50 mL) and water (25 mL).

    • Heat the slurry to 45-50°C with stirring for 1 hour to form a clear solution or a fine suspension.

    • Cool the mixture slowly to room temperature and continue stirring for 18-22 hours to allow for controlled crystallization.

    • Further cool to 0-5°C and hold for 2 hours.

    • Filter the purified product, wash with cold isopropyl alcohol (2 x 15 mL), and dry under vacuum at 50-60°C to a constant weight.

Expected Results and Characterization

The successful synthesis will yield Gemifloxacin as an off-white to pale yellow solid. The following data provides a benchmark for validating the experimental outcome.

Yield and Physical Properties
ParameterExpected Value
Product Gemifloxacin
Appearance Off-white to pale yellow solid
Typical Yield 75-85%
Purity (by HPLC) >99.5%[10]
Melting Point ~195°C (as mesylate salt)[10]
Spectroscopic Data for Structural Confirmation
AnalysisExpected Data
¹H NMR Characteristic peaks corresponding to the cyclopropyl, naphthyridone, and azaspiroheptane protons. The aromatic proton on the naphthyridone ring will appear as a doublet.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₈H₂₀FN₅O₄: 390.15. Found: ~390.1.
Comparative Antibacterial Activity

The incorporation of the 5-azaspiro[2.4]heptane moiety significantly boosts Gram-positive activity compared to earlier generations of fluoroquinolones.

CompoundC-7 SubstituentKey Gram-Positive Activity (S. pneumoniae)Key Gram-Negative Activity (H. influenzae)
Ciprofloxacin PiperazineModerateHigh
Levofloxacin MethylpiperazineGoodHigh
Gemifloxacin (7-amino)-5-azaspiro[2.4]heptane Excellent [6]High[6]

Conclusion and Future Outlook

The use of this compound is a proven, effective strategy for the development of advanced fluoroquinolones with enhanced Gram-positive activity and an improved safety profile. The protocol described herein provides a robust and reproducible method for its incorporation into a suitable quinolone core. The success of this spirocyclic scaffold has paved the way for further exploration of other novel, three-dimensional ring systems at the C-7 position.[11] As bacterial resistance continues to be a global threat, the rational design of new quinolones using such privileged scaffolds will remain a critical area of research for drug development professionals.

References

The Spirocyclic Scaffold in Focus: Application Notes for 5-Azaspiro[2.4]heptane Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore three-dimensional molecular architectures that can better mimic natural ligands and navigate complex biological spaces. Among these, spirocyclic scaffolds have emerged as privileged motifs, offering a unique combination of structural rigidity, conformational constraint, and synthetic versatility. This guide provides an in-depth exploration of 5-Azaspiro[2.4]heptane hydrochloride , a versatile building block that has demonstrated significant utility in the development of innovative therapeutics. We will delve into its fundamental properties, synthetic applications, and the protocols for the biological evaluation of its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable scaffold.

Compound Profile: this compound

This compound is a spirocyclic amine characterized by a cyclopropane ring fused to a pyrrolidine ring at the 2-position. This unique structural arrangement imparts a defined three-dimensional geometry, which can be exploited to orient substituents in precise vectors for optimal interaction with biological targets.

PropertyValueReference
Molecular Formula C6H12ClN[1]
Molecular Weight 133.62 g/mol [1]
CAS Number 3659-21-0[1]
Appearance Solid[2]
Storage -20°C, protect from light, stored under nitrogen[2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Key Applications in Drug Discovery

The rigid spirocyclic core of 5-azaspiro[2.4]heptane serves as a valuable scaffold for the design of potent and selective modulators of various biological targets. Two prominent examples highlight its significance in modern medicinal chemistry:

Antiviral Agents: A Cornerstone of Ledipasvir

One of the most notable applications of a 5-azaspiro[2.4]heptane derivative is in the synthesis of Ledipasvir , a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[3] The (S)-enantiomer of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the complex assembly of this antiviral drug.[3] The spirocyclic moiety plays a crucial role in positioning the valine and subsequent fragments for optimal binding to the NS5A protein, thereby disrupting its function in viral replication.

Orexin Receptor Antagonists for Insomnia

Derivatives of 5-azaspiro[2.4]heptane have been instrumental in the discovery of potent dual orexin 1 and orexin 2 receptor antagonists (DORAs).[4] The orexin system is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia.[5] The spirocyclic core provides a rigid framework to which various substituents can be attached to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Protocols and Methodologies

The utility of this compound as a building block is contingent on robust and reproducible synthetic protocols. This section provides detailed methodologies for its preparation and incorporation into more complex molecules.

Preparation of this compound from its Boc-Protected Precursor

The tert-butoxycarbonyl (Boc) protecting group is commonly employed during the synthesis of 5-azaspiro[2.4]heptane derivatives. Its removal to yield the free amine hydrochloride is a critical step for subsequent functionalization.

Protocol 1: Boc Deprotection with Hydrochloric Acid

  • Materials:

    • (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

    • Dioxane

    • 4M HCl in Dioxane

    • Diethyl ether

    • Nitrogen or Argon atmosphere

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1 equivalent) in anhydrous dioxane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 4M HCl in dioxane (excess, typically 5-10 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride.

  • Causality: The acidic conditions efficiently cleave the acid-labile Boc group, while the use of dioxane as a solvent and subsequent precipitation with a non-polar solvent like diethyl ether ensures high recovery of the desired hydrochloride salt.

Synthesis of a 5-Azaspiro[2.4]heptane-Containing Orexin Receptor Antagonist

This protocol outlines a general procedure for the synthesis of a dual orexin receptor antagonist incorporating the 5-azaspiro[2.4]heptane scaffold, based on published methodologies.[6]

Workflow for Orexin Antagonist Synthesis

G cluster_0 Synthesis of Key Intermediate cluster_1 Amine Coupling and Deprotection Boc_protected (S)-tert-butyl 6-(hydroxymethyl)-5- azaspiro[2.4]heptane-5-carboxylate Aldehyde Aldehyde Intermediate Boc_protected->Aldehyde Oxidation (e.g., TEMPO/BAIB) Coupled_product Boc-Protected Antagonist Precursor Aldehyde->Coupled_product Reductive Amination (e.g., Na(OAc)3BH) Amino_heterocycle Amino Heterocycle Amino_heterocycle->Coupled_product Final_antagonist_HCl Final Orexin Antagonist (Hydrochloride Salt) Coupled_product->Final_antagonist_HCl Boc Deprotection (HCl) G Start Seed cells expressing orexin receptors Load_dye Load cells with calcium-sensitive dye Start->Load_dye Add_antagonist Add test antagonist Load_dye->Add_antagonist Add_agonist Add orexin agonist Add_antagonist->Add_agonist Measure_fluorescence Measure fluorescence (FLIPR) Add_agonist->Measure_fluorescence Analyze_data Analyze data (IC50) Measure_fluorescence->Analyze_data End Determine antagonist potency Analyze_data->End G Animal_prep Animal Acclimation and EEG/EMG Electrode Implantation Baseline_rec Baseline Sleep Recording Animal_prep->Baseline_rec Drug_admin Compound Administration (Oral or IP) Baseline_rec->Drug_admin Test_rec Test Sleep Recording Drug_admin->Test_rec Data_analysis Sleep Scoring and Data Analysis Test_rec->Data_analysis Efficacy_eval Evaluation of Sleep Parameters (Latency, Duration, etc.) Data_analysis->Efficacy_eval

References

"5-Azaspiro[2.4]heptane hydrochloride" as a proline analog in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 5-Azaspiro[2.4]heptane hydrochloride: A Conformationally Locked Proline Analog for Advanced Peptide Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptide Conformation with Spirocyclic Scaffolds

In the landscape of peptide therapeutics and chemical biology, the amino acid proline provides a unique conformational rigidity due to its cyclic side chain, which restricts the peptide backbone's flexibility.[1][2] This inherent constraint is fundamental to the structure of many bioactive peptides, influencing protein folding, stability, and molecular recognition events.[1] However, the natural flexibility of the proline ring (which interconverts between Cγ-endo and Cγ-exo puckers) and the cis/trans isomerization of the Xaa-Pro peptide bond still allow for significant conformational heterogeneity.[1][3]

To overcome these limitations and exert precise control over peptide architecture, medicinal chemists have turned to conformationally constrained proline analogs.[4] 5-Azaspiro[2.4]heptane-6-carboxylic acid, a proline analog featuring a spirocyclopropane ring fused at the C4 position, represents a significant advancement in this field. This modification "locks" the pyrrolidine ring into a single, predictable pucker conformation. This pre-organization can dramatically enhance peptide properties by reducing the entropic penalty upon binding to a biological target, improving metabolic stability, and fine-tuning secondary structure.[5][6]

This guide serves as a comprehensive technical resource on the application of (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid (referred to herein as Azh ) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will provide field-proven insights into its synthesis, incorporation into peptide sequences, and the anticipated impact on peptide structure and function.

Physicochemical Properties and Advantages

The introduction of the spirocyclopropane moiety at the C4 position of the proline ring imparts several key advantages over the natural amino acid.

Causality Behind the Advantages:

  • Conformational Rigidity: The fused cyclopropane ring eliminates the endo/exo ring pucker equilibrium inherent to proline.[1] Based on studies of related 4-substituted prolines, the spirocyclic constraint is expected to strongly favor a Cγ-exo ring pucker. This conformation, in turn, stereoelectronically favors the formation of a trans-amide bond, reducing the complexity of cis/trans isomerism that often complicates the folding and activity of proline-containing peptides.[1][3]

  • Enhanced Proteolytic Stability: Proteases recognize and cleave substrates based on specific three-dimensional conformations. By locking the peptide backbone into a defined geometry, Azh-containing peptides can present a conformation that is poorly recognized by common proteases, thereby increasing their half-life in biological systems.[7][8] The steric bulk of the spirocycle can also physically hinder the approach of protease active sites.[7]

  • Improved Target Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding to a receptor or enzyme is significantly reduced. This can lead to a substantial increase in binding affinity and biological potency.

PropertyL-Proline(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid (Azh)
IUPAC Name Pyrrolidine-2-carboxylic acid(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Molecular Formula C₅H₉NO₂C₇H₁₁NO₂
Molecular Weight 115.13 g/mol 141.17 g/mol
Key Structural Feature Pyrrolidine ringPyrrolidine ring with C4-fused spirocyclopropane
Ring Pucker Dynamic equilibrium (Cγ-endo & Cγ-exo)Locked, predicted Cγ-exo preference
Amide Bond Isomerism Significant cis/trans populationsStrong preference for trans isomer
CAS Number (Boc-protected) N/A1129634-44-1[9][10][11]

Synthesis of Fmoc-(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

The required building block for Fmoc-SPPS is not yet widely commercially available. It can be synthesized from the corresponding Boc-protected analog, which is a known intermediate in the synthesis of the antiviral drug Ledipasvir.[4] The synthesis involves a standard two-step procedure: Boc deprotection followed by Fmoc protection.

Protocol 1: Synthesis of Fmoc-Azh-OH

  • Boc Deprotection:

    • Dissolve (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to yield 5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride as a crude solid. This can be used directly in the next step.

  • Fmoc Protection:

    • Suspend the crude hydrochloride salt (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium carbonate (Na₂CO₃) (2.5 eq) to the suspension.

    • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield the pure Fmoc-(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid (Fmoc-Azh-OH).

Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-Azh-OH is challenging due to the steric hindrance imposed by the spirocyclopropane ring adjacent to the secondary amine. This steric bulk can slow down coupling kinetics significantly compared to standard proteinogenic amino acids.

Expert Insight: The causality for difficult coupling lies in the sterically congested nature of the nucleophilic secondary amine. Therefore, a more potent coupling reagent and/or extended reaction times are necessary to achieve quantitative coupling and avoid deletion sequences. Standard HBTU/DIPEA activation may be insufficient.

Protocol 2: Recommended SPPS Coupling of Fmoc-Azh-OH

This protocol assumes a standard 0.1 mmol synthesis scale on a suitable Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides).

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).[12]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Azh-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq). Allow the mixture to pre-activate for 2-5 minutes.

    • Rationale: HATU is a highly effective uronium-based coupling reagent that forms a reactive intermediate capable of overcoming the steric hindrance of the Azh residue. The inclusion of HOAt minimizes potential racemization.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test for free amines.

    • Self-Validation: The standard Kaiser test will give a false negative for the secondary amine of the preceding residue. A more reliable method for this specific step is the Isatin test or Chloranil test , which specifically detects secondary amines.

  • Double Coupling (Recommended): If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 (a "double couple") with a freshly prepared solution of activated Fmoc-Azh-OH for another 2-4 hours. This is highly recommended to ensure the reaction goes to completion.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.

// Node Definitions Start [label="Start:\nFmoc-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activate Fmoc-Azh-OH\n(HATU/HOAt/DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling Reaction\n(2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(Isatin Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End:\nFmoc-Azh-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; DoubleCouple [label="Double Couple", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Path Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Activation -> Coupling [style=dashed, arrowhead=vee]; Coupling -> Monitoring; Monitoring -> Wash2 [label="Complete"]; Wash2 -> End; Monitoring -> DoubleCouple [label="Incomplete"]; DoubleCouple -> Coupling; } caption [label="SPPS cycle for incorporating the sterically hindered Fmoc-Azh-OH.", fontsize=10, fontname="Arial"]; }

Final Cleavage and Purification

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed using standard trifluoroacetic acid (TFA) based cocktails. The Azh residue itself is stable to these conditions.

  • Standard Cleavage: For most sequences, a cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours is sufficient.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification is achieved using standard Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Expected Outcomes & Comparative Data

The incorporation of Azh is designed to induce specific, predictable changes in peptide behavior. While direct comparative data for Azh is limited in the literature, we can infer its impact based on studies of other highly constrained 4,4-disubstituted proline analogs, such as 4,4-dimethylproline (Dmp).

Illustrative Comparative Data (Model Peptide: H-Gly-X-Gly-NH₂) Note: The following data for a related analog (Dmp) is presented to illustrate the expected magnitude of effect. Actual results with Azh may vary.

ParameterPro-Containing PeptideDmp-Containing Peptide (Proxy for Azh)Expected Rationale for Azh
Conformational State (NMR) Mixture of conformers (cis/trans)Single major trans conformerLocked Cγ-exo pucker strongly favors trans amide bond.
Proteolytic Stability (t½ in plasma) ~ 15 min> 240 minRigid conformation and steric bulk hinder protease recognition.
Melting Temperature (Tₘ) of Collagen Triple Helix 25 °C40 °CPre-organization of the required polyproline II (PPII) helix conformation.

Troubleshooting

ProblemProbable CauseRecommended Solution
Low purity/Deletion Sequence at Azh position Incomplete coupling due to steric hindrance.1. Switch to a more potent coupling reagent (HATU or COMU).2. Implement a mandatory double coupling protocol for the Azh residue.3. Increase coupling time to 4-6 hours per coupling.
Broad or split peak in analytical HPLC On-resin aggregation following the sterically bulky Azh residue.1. Use a low-loading resin (e.g., 0.2-0.4 mmol/g).2. Incorporate pseudoproline dipeptides or other disruption strategies in the sequence following Azh.
No product detected after synthesis Failure of the first coupling of Azh to the resin-bound peptide.1. Confirm the quality and reactivity of your synthesized Fmoc-Azh-OH.2. Use the Isatin/Chloranil test to rigorously confirm completion of the coupling step before proceeding.

Conclusion

This compound, when converted to its Fmoc-protected form, is a powerful tool for peptide chemists seeking to impose a high degree of conformational constraint. Its spirocyclic nature effectively locks the proline ring pucker and strongly biases the amide bond towards the trans isomer. While its incorporation requires optimized coupling protocols to overcome significant steric hindrance, the resulting peptides are expected to exhibit enhanced proteolytic stability and potentially higher binding affinity. This analog provides a rational design element for the development of next-generation peptide therapeutics with superior structural definition and drug-like properties.

References

Application Notes and Protocols: Asymmetric Hydrogenation of 5-Azaspiro[2.4]heptane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5-Azaspiro[2.4]heptanes in Modern Drug Discovery

The 5-azaspiro[2.4]heptane motif is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, three-dimensional structure is a desirable feature for constraining the conformation of peptide chains, which can be critical for biological activity.[1] This unique spirocyclic scaffold is a key component in a number of potent therapeutic agents, including the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir.[1] Furthermore, derivatives of 5-azaspiro[2.4]heptane have shown promise as orexin receptor antagonists and dopamine D3 receptor antagonists.[3][4][5]

The biological activity of these compounds is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure 5-azaspiro[2.4]heptane derivatives is of paramount importance. Asymmetric hydrogenation represents a powerful and atom-economical strategy to establish the desired chirality. This guide provides an in-depth exploration of the asymmetric hydrogenation of key precursors to furnish chiral 5-azaspiro[2.4]heptane derivatives, offering both mechanistic insights and detailed experimental protocols.

Mechanistic Insights: The Engine of Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis.[6][7] The enantioselectivity of these reactions is governed by the transfer of chirality from a chiral ligand coordinated to a metal center (commonly rhodium, ruthenium, or iridium) to the prochiral substrate.[7] Chiral spiro phosphine ligands have proven to be particularly effective in a variety of asymmetric transformations, including hydrogenation.[6][8]

For the asymmetric hydrogenation of precursors to 5-azaspiro[2.4]heptanes, such as those containing an exocyclic methylene group, catalysts derived from rhodium and iridium are particularly relevant.[9][10][11] The catalytic cycle, illustrated below for a generic iridium-based system, typically involves several key steps:

  • Oxidative Addition: The active catalyst, often an Iridium(I) complex, reacts with molecular hydrogen (H₂) to form an Iridium(III) dihydride species.[12]

  • Substrate Coordination: The prochiral olefinic substrate coordinates to the iridium center.

  • Migratory Insertion: One of the hydride ligands inserts into the coordinated double bond, forming a new carbon-hydrogen bond and a stereocenter. The facial selectivity of this step is directed by the chiral ligand.

  • Reductive Elimination: The second hydride is transferred to the alkyl-iridium intermediate, releasing the hydrogenated product and regenerating the active Iridium(I) catalyst.[13][14]

Recent mechanistic studies on iridium-catalyzed asymmetric hydrogenations suggest the potential involvement of an Ir(III)/Ir(V) cycle, particularly for substrates containing a coordinating group like a carboxylic acid.[13][14] In such cases, an Ir(III) migratory insertion intermediate has been isolated, which does not undergo reductive elimination without the presence of hydrogen, supporting the higher oxidation state pathway.[13][14]

Asymmetric Hydrogenation Catalytic Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Catalyst [Ir(I)-L*] OxidativeAddition Oxidative Addition (+H₂) Catalyst->OxidativeAddition H₂ Ir_III_dihydride [H₂Ir(III)-L*] OxidativeAddition->Ir_III_dihydride SubstrateCoordination Substrate Coordination (+Olefin) Ir_III_dihydride->SubstrateCoordination Substrate Ir_III_complex [Olefin-H₂Ir(III)-L*] SubstrateCoordination->Ir_III_complex MigratoryInsertion Migratory Insertion Ir_III_complex->MigratoryInsertion Ir_III_alkyl [H-Ir(III)-Alkyl-L*] MigratoryInsertion->Ir_III_alkyl ReductiveElimination Reductive Elimination Ir_III_alkyl->ReductiveElimination ReductiveElimination->Catalyst Product L_star L* = Chiral Ligand Olefin Olefin = Prochiral Substrate

Caption: Generalized catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the asymmetric hydrogenation of a representative 5-azaspiro[2.4]heptane precursor. The specific substrate and catalyst system are chosen for their relevance and high reported efficiency.

Protocol: Asymmetric Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates

This protocol is adapted from a highly effective method for synthesizing a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane.[15]

Materials and Equipment:

  • Substrate: Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate

  • Catalyst: [RuCl(benzene)(S)-SunPhos]Cl

  • Solvent: Methanol (degassed)

  • Hydrogen Source: High-purity hydrogen gas

  • High-pressure autoclave or Parr shaker

  • Schlenk line and inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Degas Solvent B Prepare Substrate Solution A->B E Add Catalyst and Substrate Solution B->E C Weigh Catalyst in Glovebox C->E D Assemble Autoclave under Inert Gas D->E F Pressurize with H₂ E->F G Stir at Defined Temperature and Time F->G H Vent and Purge Autoclave G->H I Concentrate Reaction Mixture H->I J Purify by Column Chromatography I->J K Determine Yield J->K L Analyze Enantiomeric Excess (ee) by Chiral HPLC J->L

Caption: Step-by-step experimental workflow for asymmetric hydrogenation.

Procedure:

  • Preparation:

    • Thoroughly degas the methanol by sparging with argon or nitrogen for at least 30 minutes.

    • In a glovebox or under an inert atmosphere, weigh the [RuCl(benzene)(S)-SunPhos]Cl catalyst into a reaction vial.

    • Prepare a solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in the degassed methanol.

  • Reaction Setup:

    • Place the vial containing the catalyst into a high-pressure autoclave.

    • Using a cannula, transfer the substrate solution to the autoclave under a positive pressure of inert gas.

    • Seal the autoclave and purge the system with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

  • Hydrogenation:

    • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if possible.

  • Workup and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Purge the autoclave with an inert gas.

    • Remove the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by chiral HPLC or supercritical fluid chromatography (SFC).

Data Presentation and Analysis

The success of an asymmetric hydrogenation is primarily evaluated by the yield and the enantiomeric excess of the product. The following table presents typical results that can be expected for the hydrogenation of various protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using the [RuCl(benzene)(S)-SunPhos]Cl catalyst system.[15]

EntryProtecting Group (PG)Substrate/Catalyst RatioYield (%)ee (%)
1Boc1000>9998.7
2Cbz10009897.5
3Fmoc10009998.1
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess is a critical step in validating the stereoselectivity of the hydrogenation reaction. Chiral HPLC is a widely used and robust technique for this purpose.[16][17][18]

Illustrative Chiral HPLC Method:

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance of the analyte.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Protocol for Analysis:

  • Prepare a standard solution of the racemic product.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Prepare a solution of the hydrogenated product.

  • Inject the product solution and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion/Yield - Inactive catalyst- Poor quality solvent or substrate- Insufficient hydrogen pressure or reaction time- Presence of catalyst poisons- Use fresh, properly stored catalyst.- Ensure solvents are anhydrous and degassed.- Increase hydrogen pressure, reaction time, or temperature.- Purify substrate to remove potential inhibitors.
Low Enantioselectivity (ee) - Incorrect catalyst or ligand for the substrate- Non-optimal reaction temperature or solvent- Racemization of product under reaction or workup conditions- Screen different chiral ligands.- Optimize temperature; lower temperatures often improve ee.- Vary the solvent polarity.- Ensure mild workup conditions.
Poor Peak Resolution in Chiral HPLC - Inappropriate chiral stationary phase- Non-optimal mobile phase composition- Screen different chiral columns.- Adjust the ratio of the mobile phase components.- Modify the flow rate or column temperature.

Conclusion

The asymmetric hydrogenation of 5-azaspiro[2.4]heptane precursors is a highly effective and practical strategy for accessing these valuable chiral building blocks. The choice of catalyst, particularly the chiral ligand, is crucial for achieving high enantioselectivity. This guide has provided a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and analytical methods to aid researchers in the successful application of this important transformation in their drug discovery and development endeavors.

References

The Strategic Integration of 5-Azaspiro[2.4]heptane Hydrochloride in the Synthesis of Potent and Selective Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Dopamine Receptor Subtype Selectivity

The dopamine receptor system, comprising five distinct subtypes (D1-D5), is a cornerstone of central nervous system function, modulating everything from motor control and motivation to cognition and emotional regulation.[1] Consequently, these receptors are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2] A significant challenge in the development of dopaminergic drugs has been achieving selectivity for a specific receptor subtype. This is particularly true for the D2-like family (D2, D3, and D4 receptors), which share a high degree of structural homology.[1] Off-target effects arising from non-selective receptor binding can lead to a range of undesirable side effects. The dopamine D3 receptor, in particular, has emerged as a promising target for the treatment of substance use disorders and other neuropsychiatric conditions.[1][3] This has spurred the development of novel chemical scaffolds that can confer high affinity and selectivity for the D3 receptor over the closely related D2 receptor.

This application note details the utility of 5-Azaspiro[2.4]heptane hydrochloride as a key building block in the synthesis of a new class of potent and selective dopamine D3 receptor antagonists. We will explore the rationale behind the use of this spirocyclic scaffold, provide a detailed synthetic protocol for the preparation of a representative antagonist, and present data on the pharmacological profile of the resulting compounds.

The Spirocyclic Advantage: Engineering Three-Dimensionality for Enhanced Selectivity

The incorporation of spirocyclic scaffolds into drug candidates is a powerful strategy to enhance their pharmacological properties.[1] Spirocycles, by virtue of their fused ring system centered on a single quaternary carbon, introduce a rigid, three-dimensional geometry into a molecule. This contrasts with more traditional "flat" aromatic and aliphatic ring systems. The key advantages of this approach include:

  • Improved Target Selectivity: The rigid, defined spatial arrangement of substituents on a spirocyclic core can lead to more specific and higher-affinity interactions with the target receptor's binding pocket. This is crucial for distinguishing between the highly homologous binding sites of dopamine receptor subtypes.[1]

  • Enhanced Physicochemical Properties: Spirocyclic compounds often exhibit improved solubility, metabolic stability, and cell permeability compared to their non-spirocyclic counterparts. This can translate to better pharmacokinetic profiles and overall drug-like properties.

  • Novel Chemical Space: The use of spirocyclic building blocks allows medicinal chemists to explore novel areas of chemical space, leading to the discovery of compounds with unique pharmacological profiles that may not be accessible through traditional synthetic routes.

The 5-azaspiro[2.4]heptane moiety, in particular, serves as a conformationally restricted bioisostere of piperazine, a common motif in many dopamine receptor ligands.[1] This structural constraint is instrumental in achieving high selectivity for the D3 receptor.

Signaling Pathway of Dopamine D3 Receptor Antagonism

Dopamine receptors are G-protein coupled receptors (GPCRs). The D3 receptor, like other D2-like receptors, couples to the Gi/o family of G-proteins. Upon activation by an agonist (e.g., dopamine), the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D3 receptor antagonist, such as those synthesized using the 5-azaspiro[2.4]heptane scaffold, binds to the receptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks the binding of endogenous dopamine, thereby preventing receptor activation and the subsequent reduction in cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R Binds & Activates Antagonist 5-Azaspiro[2.4]heptane -based Antagonist Antagonist->D3R Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Figure 1: Dopamine D3 receptor signaling and the mechanism of antagonism.

Experimental Protocols

The following protocols provide a general framework for the synthesis of dopamine D3 receptor antagonists incorporating the 5-azaspiro[2.4]heptane scaffold. The synthesis is exemplified by the preparation of a 1,2,4-triazolyl derivative, a class of compounds that has shown significant promise as selective D3 antagonists.[3]

General Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • Synthesis of the Triazole Intermediate: Preparation of a suitable 1,2,4-triazole bearing a reactive leaving group.

  • Coupling with 5-Azaspiro[2.4]heptane: Nucleophilic substitution reaction between the triazole intermediate and 5-azaspiro[2.4]heptane to yield the final antagonist.

synthetic_workflow StartingMaterials Starting Materials (e.g., Phenylhydrazine, Triethyl Orthoformate) TriazoleIntermediate 1,2,4-Triazole Intermediate with Leaving Group StartingMaterials->TriazoleIntermediate Step 1: Triazole Formation FinalProduct Dopamine D3 Receptor Antagonist TriazoleIntermediate->FinalProduct Step 2: Coupling Reaction Azaspiroheptane 5-Azaspiro[2.4]heptane Hydrochloride Azaspiroheptane->FinalProduct

Figure 2: General synthetic workflow for the preparation of 5-azaspiro[2.4]heptane-containing dopamine D3 receptor antagonists.

Protocol 1: Synthesis of a Representative 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivative

This protocol is adapted from the general procedures reported for the synthesis of similar compounds.[1]

Materials:

  • This compound

  • A suitable 1,2,4-triazole intermediate (e.g., 3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotection of this compound:

    • To a solution of this compound (1.0 eq) in a mixture of dichloromethane and water, add an excess of a suitable base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 5-azaspiro[2.4]heptane.

    • Rationale: The hydrochloride salt is converted to the free base to enable its nucleophilic attack in the subsequent coupling reaction.

  • Coupling Reaction:

    • To a solution of the 5-azaspiro[2.4]heptane free base (1.0 eq) in acetonitrile, add the 1,2,4-triazole intermediate (1.0 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Rationale: Potassium carbonate acts as a base to neutralize any acid formed during the reaction and to facilitate the nucleophilic substitution. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Data

The following table summarizes the binding affinities and selectivity of a representative dopamine D3 receptor antagonist incorporating the 5-azaspiro[2.4]heptane scaffold.[3]

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
Representative Compound 1 0.5150300
Representative Compound 2 1.2250208

Table 1: Binding affinities and selectivity of representative 5-azaspiro[2.4]heptane-containing dopamine D3 receptor antagonists. Ki values represent the inhibition constant for radioligand binding to the respective receptors.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block for the synthesis of a novel class of potent and highly selective dopamine D3 receptor antagonists. The rigid, three-dimensional nature of the spirocyclic scaffold is a key design element that enables the fine-tuning of receptor-ligand interactions, leading to superior selectivity over the closely related D2 receptor. The synthetic protocols outlined in this application note provide a robust and reproducible method for the preparation of these promising compounds.

Future work in this area will likely focus on further exploring the structure-activity relationships of this compound class to optimize their pharmacokinetic and pharmacodynamic properties. The development of antagonists with even greater selectivity and tailored functional activities (e.g., partial agonism) holds significant promise for the development of next-generation therapeutics for a range of CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: 5-Azaspiro[2.4]heptane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Azaspiro[2.4]heptane and its derivatives are valuable spirocyclic scaffolds in modern medicinal chemistry, notably as key intermediates in the synthesis of antiviral agents and orexin receptor antagonists.[1][2] However, its multi-step synthesis presents several challenges that can lead to significant yield loss. Common issues include incomplete reactions, formation of stubborn byproducts, and difficulties in purification and isolation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and consistently achieve higher yields of 5-Azaspiro[2.4]heptane hydrochloride.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Q1: My overall yield is very low (<40%). Which step is the most likely culprit?

Low overall yield is typically traced back to one of two critical stages: the cyclopropanation reaction or the final purification and salt formation.

  • The Cyclopropanation Step: The creation of the spiro-cyclopropane ring is often the lowest-yielding step.[3][4] This reaction, commonly a Simmons-Smith or related cyclopropanation of a 4-methylene proline derivative, is highly sensitive to reagent quality and reaction conditions.

    • Causality: The metal carbenoid intermediates (e.g., from Et₂Zn/CH₂I₂) are extremely sensitive to moisture and air. Any protic impurities will quench the reagent, halting the reaction. Furthermore, the steric bulk of the proline derivative can hinder the approach of the carbenoid, leading to incomplete conversion or side reactions.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry all glassware overnight in an oven (>120 °C) and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., DCM, Toluene).

      • Verify Reagent Activity: Use freshly purchased and opened reagents, particularly the zinc and diiodomethane. If using Et₂Zn, ensure it is a fresh, clear solution.

      • Monitor Reaction Progress: Track the disappearance of the starting methylene-proline derivative by TLC or LC-MS. If the reaction stalls, a second addition of the cyclopropanating agent (0.2-0.5 equivalents) may be necessary.

  • Purification & Isolation: The free base, 5-azaspiro[2.4]heptane, is a relatively volatile and water-soluble small molecule. Significant material loss can occur during aqueous workups and solvent evaporation.

    • Causality: The polarity of the amine allows it to partition into the aqueous phase during extractions, especially if the pH is not carefully controlled. Its volatility can lead to loss during rotary evaporation under high vacuum.

    • Troubleshooting Protocol:

      • pH Control During Extraction: Before extracting the free base into an organic solvent, saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the amine's aqueous solubility. Ensure the pH is basic (>11) to keep the amine in its unprotonated, more organic-soluble form.

      • Gentle Solvent Removal: Remove the solvent on a rotary evaporator using a water bath temperature below 40 °C and carefully controlled vacuum to avoid co-distillation of the product.[5]

      • Back-Extraction: After forming the hydrochloride salt, if impurities remain in the organic layer, you can perform a back-extraction. Dissolve the crude salt in water, wash with a non-polar organic solvent (like hexanes or MTBE) to remove organic impurities, and then re-extract the purified free base after re-basifying the aqueous layer.

Q2: I'm seeing a major byproduct in my reductive amination step when preparing the spiro-ketone precursor. What is it and how do I prevent it?

If your synthesis proceeds via reductive amination of a spiro-ketone (e.g., spiro[2.4]heptan-5-one), the most common issue is the formation of over-alkylated or dimeric products.

  • Causality: Reductive amination involves the formation of an intermediate imine (or enamine), which is then reduced.[6][7] If the initial amine starting material is primary, the newly formed secondary amine product can react with another molecule of the ketone, leading to a tertiary amine byproduct. This is a classic problem of over-alkylation.[8]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Use a milder, sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive than NaBH₄ and is particularly effective at reducing the intermediate iminium ion preferentially over the starting ketone, minimizing side reactions.[8][9]

    • Stoichiometry and Addition Order: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the ketone. In a one-pot procedure, add the amine to the ketone first and allow them to stir for 20-30 minutes to pre-form the imine before adding the reducing agent.

    • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which catalyze imine formation without degrading the hydride reagent. Adding a small amount of acetic acid can be beneficial.[9]

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for lab-scale synthesis?

For lab-scale synthesis, a robust route starts from a commercially available 4-substituted proline derivative. A common pathway involves the cyclopropanation of an N-Boc-4-methyleneproline ester, followed by hydrolysis and decarboxylation or direct reduction, and finally deprotection and salt formation.

A key patented route involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated via a Simmons-Smith reaction or its variations (e.g., Et₂Zn/ClCH₂I, Et₂Zn/CH₂I₂).[3][4]

How do I best form the final hydrochloride salt for optimal purity and yield?

The final salt formation is critical for obtaining a stable, crystalline, and pure product.

  • Solvent Choice: Dissolve the purified free base in a non-protic, anhydrous solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or a mixture of dichloromethane (DCM) and hexanes.

  • Reagent: Use a solution of HCl in a compatible solvent, such as 2M HCl in Et₂O or gaseous HCl bubbled through the solution. Add the HCl solution dropwise to the stirred solution of the free base at 0 °C.

  • Isolation: The hydrochloride salt should precipitate as a white solid. Continue stirring for 15-30 minutes after the addition is complete.[5] Collect the solid by vacuum filtration, wash it with cold, anhydrous ether or hexanes to remove any soluble impurities, and dry it under vacuum.

  • Purity Check: Verify the purity of the final salt by ¹H NMR and check for the absence of residual solvents.

What are the key analytical checkpoints to monitor the reaction?

To avoid carrying impurities forward and to ensure reaction completion, use the following analytical checks:

Reaction Step Analytical Method What to Look For
CyclopropanationTLC, ¹H NMRDisappearance of the vinyl protons (~4.5-5.0 ppm) from the starting material and appearance of new cyclopropyl protons (~0.5-1.5 ppm).
Ester HydrolysisTLC, LC-MSConversion of the ester starting material to a more polar carboxylic acid spot on the TLC plate.
Boc DeprotectionTLCDisappearance of the Boc-protected starting material and formation of a highly polar spot (the free amine) that may streak on silica gel.
Salt Formation¹H NMRA downfield shift of the protons alpha to the nitrogen atom upon protonation.

Visual Diagrams & Workflows

Logical Troubleshooting Flow for Low Yield

This diagram outlines a decision-making process for diagnosing the cause of low yield in the synthesis.

TroubleshootingFlow start Low Overall Yield (<40%) check_step Analyze crude product from each step (TLC, NMR) start->check_step cyclopropanation_issue Problem: Incomplete Cyclopropanation check_step->cyclopropanation_issue Low conversion in cyclopropanation? workup_issue Problem: Product Loss During Workup/Purification check_step->workup_issue Good conversion, but low mass after workup? salt_issue Problem: Inefficient Salt Formation/Precipitation check_step->salt_issue Low mass of final crystalline salt? solution1 Solution: 1. Ensure strictly anhydrous conditions. 2. Check activity of Zn/Et₂Zn reagents. 3. Add a second charge of carbenoid. cyclopropanation_issue->solution1 solution2 Solution: 1. Saturate aqueous layer with salt (NaCl). 2. Keep pH > 11 during extraction. 3. Use gentle solvent evaporation (<40°C). workup_issue->solution2 solution3 Solution: 1. Use anhydrous solvents (Et₂O, MTBE). 2. Add HCl solution slowly at 0°C. 3. Ensure complete precipitation before filtering. salt_issue->solution3

Caption: Troubleshooting decision tree for low yield.

General Synthetic Pathway

This diagram illustrates a common synthetic approach to 5-Azaspiro[2.4]heptane derivatives.

SynthesisPathway cluster_0 Core Synthesis A N-Boc-4-Methylene- proline Ester B N-Boc-5-Azaspiro[2.4]- heptane Ester A->B  Simmons-Smith or  Et₂Zn / CH₂I₂   C 5-Azaspiro[2.4]heptane (Free Base) B->C  1. Hydrolysis (LiOH)  2. Deprotection (TFA/HCl)   D 5-Azaspiro[2.4]heptane Hydrochloride (Final Product) C->D  HCl in Ether  

Caption: Common synthetic route overview.

References

Technical Support Center: 5-Azaspiro[2.4]heptane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Azaspiro[2.4]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable spirocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway & Key Challenges

The most prevalent synthetic route to 5-Azaspiro[2.4]heptane originates from proline derivatives, involving the key steps of creating a 4-methylene proline intermediate, followed by cyclopropanation, and finally, deprotection and salt formation. Each of these stages presents unique challenges that can lead to the formation of specific impurities. Understanding the causality behind these issues is the first step toward effective troubleshooting.

Diagram 1: Common Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Deprotection & Salt Formation start N-Boc-4-oxoproline olefin N-Boc-4-methyleneproline start->olefin Wittig or similar cyclopropane N-Boc-5-azaspiro[2.4]heptane olefin->cyclopropane Simmons-Smith (e.g., Et2Zn, CH2I2) freebase 5-Azaspiro[2.4]heptane (Free Base) cyclopropane->freebase Acid (e.g., TFA, HCl) final_product 5-Azaspiro[2.4]heptane HCl freebase->final_product HCl in solvent

Caption: A generalized synthetic route to 5-Azaspiro[2.4]heptane HCl.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities and analytical observations during the synthesis.

Q1: What are the most common impurities I should expect to see in my crude product?

A1: Impurities in this compound synthesis can be categorized by their origin:

  • Starting Material-Related: Unreacted N-Boc-4-methyleneproline from incomplete cyclopropanation.

  • Side-Reaction Products:

    • N-Boc-5-azaspiro[2.4]heptane: The immediate precursor to your final product, resulting from incomplete Boc deprotection.

    • tert-Butyl Adducts: Formed during acidic deprotection where the liberated tert-butyl cation alkylates the product amine or other nucleophiles[1][2].

  • Reagent-Related Residues: Residual zinc salts from the Simmons-Smith reaction and solvents used during synthesis and purification[3][4].

  • Degradation Products: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide, especially during storage or under oxidative stress conditions[5].

Q2: My NMR spectrum shows unexpected signals. What could they be?

A2: Besides the characteristic peaks for 5-Azaspiro[2.4]heptane, unexpected signals could correspond to:

  • A large singlet around 1.4 ppm would strongly suggest the presence of the tert-butoxycarbonyl (Boc) group from an incompletely deprotected intermediate.

  • Signals in the olefinic region (around 4.5-5.5 ppm) would indicate the presence of the unreacted 4-methyleneproline starting material.

  • A singlet around 1.0-1.3 ppm, different from the Boc group, could indicate a tert-butyl group attached to the nitrogen, a common side product of deprotection with strong acids like TFA without a scavenger[1].

Q3: Why is my final product an off-white or yellowish solid instead of white?

A3: A yellow tint can often be attributed to trace amounts of polymerized isobutylene, a byproduct of the Boc deprotection step, or other high-molecular-weight organic residues[1]. Inadequate purification or carryover of colored impurities from earlier steps can also contribute.

Q4: What is a "scavenger" and why is it recommended during the Boc deprotection step?

A4: During acid-catalyzed deprotection, a reactive tert-butyl cation is generated. This cation can re-alkylate your desired amine product or other nucleophilic species. A scavenger, such as triisopropylsilane (TIS) or anisole, is a compound that is more reactive towards this cation than your product, effectively "trapping" it and preventing the formation of tert-butylated side products[1].

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed low_yield Low Yield of Final Product start->low_yield impurity_peaks Unexpected Peaks in HPLC/NMR start->impurity_peaks color_issue Product is Off-Color start->color_issue check_cyclo Incomplete Cyclopropanation? low_yield->check_cyclo identify_impurity Identify Impurity Structure impurity_peaks->identify_impurity check_purification Ineffective Purification? color_issue->check_purification check_deprot Incomplete Deprotection? check_cyclo->check_deprot No solution_cyclo Increase reagent stoichiometry or reaction time for cyclopropanation. check_cyclo->solution_cyclo Yes check_workup Product Loss During Workup? check_deprot->check_workup No solution_deprot Increase acid stoichiometry or reaction time for deprotection. Monitor by TLC/LC-MS. check_deprot->solution_deprot Yes solution_workup Optimize extraction pH. Avoid emulsions. Consider alternative isolation methods. check_workup->solution_workup Yes solution_impurity If t-butyl adduct, add scavenger (TIS) to deprotection. If starting material, see 'Incomplete Cyclopropanation'. identify_impurity->solution_impurity solution_purification Recrystallize from a different solvent system. Consider column chromatography of the free base before salt formation. check_purification->solution_purification

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Potential Cause Recommended Action
High levels of olefin starting material in crude product. Incomplete Simmons-Smith cyclopropanation.Analysis: Check for the presence of the N-Boc-4-methyleneproline by HPLC or NMR. Solution: Ensure the zinc-copper couple is activated and reagents are fresh. Consider increasing the equivalents of diiodomethane and diethylzinc. The reaction is often sensitive to moisture; ensure anhydrous conditions.
Significant amount of Boc-protected intermediate in final product. Incomplete deprotection.Analysis: The Boc-protected intermediate will have a significantly different retention time in reverse-phase HPLC and a characteristic singlet at ~1.4 ppm in ¹H NMR. Solution: Increase the reaction time or the equivalents of acid (e.g., HCl in dioxane or TFA). Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Presence of a higher molecular weight impurity (M+56). tert-Butylation of the product amine.Analysis: This impurity is best identified by LC-MS. Solution: This is common when using strong acids like TFA. Add a scavenger such as triisopropylsilane (TIS) (2-5 equivalents) to the deprotection reaction mixture to trap the intermediate tert-butyl cation[1].
Final product has poor solubility or is difficult to handle. Incorrect salt stoichiometry or presence of free base.Analysis: Check the pH of a solution of the product. An NMR spectrum may show broadened peaks if a mixture of salt and free base is present. Solution: Ensure the correct stoichiometry of HCl is used during salt formation. Titration of the free base with a standardized solution of HCl in a suitable solvent (e.g., isopropanol, ether) is the most reliable method.
Residual metals detected by ICP-MS. Carryover of zinc salts from the cyclopropanation step.Analysis: Use ICP-MS for quantitative analysis of residual metals. Solution: An aqueous workup with a chelating agent like EDTA can help sequester and remove zinc salts[6]. Alternatively, chromatography of the free base intermediate can be effective.

IV. Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are critical. The following are generalized protocols that should be optimized for your specific equipment and needs.

Protocol 1: Reverse-Phase HPLC for Purity Assessment

This method is suitable for separating the polar final product from its less polar, Boc-protected precursor and other organic impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Expected Elution Order: this compound (most polar, earliest eluting) -> N-Boc-4-methyleneproline -> N-Boc-5-azaspiro[2.4]heptane (least polar, latest eluting).

Protocol 2: GC-MS for Residual Solvent Analysis

Gas chromatography is the standard method for identifying and quantifying residual solvents from the synthesis.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector: Split mode (e.g., 20:1), 250°C.

  • Detector: Mass Spectrometer (MS) scanning from m/z 35-350.

  • Sample Preparation: Prepare a solution of the sample in a suitable high-purity solvent not used in the synthesis (e.g., DMSO) at ~10-20 mg/mL.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Identification

NMR provides crucial structural information for both the final product and any significant impurities.

  • Solvent: D₂O or DMSO-d₆.

  • Procedure: Acquire a standard proton NMR spectrum.

  • Key Expected Resonances (in D₂O, approximate):

    • Product: Complex multiplets between ~3.0-3.8 ppm (protons adjacent to nitrogen) and ~0.5-1.0 ppm (cyclopropyl protons).

    • Boc-Impurity: A sharp singlet at ~1.4 ppm (9H).

    • Olefin Impurity: Resonances in the vinyl region ~4.8-5.2 ppm (2H).

V. Impurity Formation Mechanisms

Understanding how impurities are formed is key to preventing them. The diagrams below illustrate the pathways for the most common side products.

Diagram 3: Formation of Key Process-Related Impurities

Impurity_Formation Olefin N-Boc-4-methyleneproline Cyclopropane N-Boc-5-azaspiro[2.4]heptane Olefin->Cyclopropane Cyclopropanation Final_Product 5-Azaspiro[2.4]heptane HCl Cyclopropane->Final_Product Incomplete Deprotection tBu_Cation tert-Butyl Cation Cyclopropane->tBu_Cation Acid Cleavage Free_Base Free Base Product Cyclopropane->Free_Base Deprotection (Acid) tBu_Adduct tert-Butyl Adduct Impurity tBu_Cation->tBu_Adduct Free_Base->Final_Product + HCl Free_Base->tBu_Adduct Alkylation

Caption: Pathways for the formation of major synthesis impurities.

VI. References

  • BenchChem. (2025). Technical Support Center: Reactions with Boc-Protected Amines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from --INVALID-LINK--

  • Végvári, Á., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Organic & Inorganic Au. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Pd-Catalyzed [4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Diastereoselective synthesis of the 4-methylproline derivatives. Retrieved from --INVALID-LINK--

  • YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 5-Azaspiro[2.4]heptane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-azaspiro[2.4]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. 5-Azaspiro[2.4]heptane and its derivatives are crucial intermediates in the synthesis of biologically active molecules, including potent antiviral agents like Ledipasvir, used in the treatment of Hepatitis C virus (HCV) infections.[1][2][3] The unique spirocyclic structure imparts conformational rigidity, which is highly desirable in drug design.[4][5]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the functionalization of the 5-azaspiro[2.4]heptane core. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolution.

Issue 1: Low or No Yield of the N-Functionalized Product

Probable Cause 1: Incomplete Deprotonation of the Secondary Amine

The nitrogen atom in the 5-azaspiro[2.4]heptane ring is a secondary amine and requires deprotonation to become a competent nucleophile for subsequent functionalization. Incomplete deprotonation is a frequent cause of low yields.

Solution Workflow:

  • Base Selection: Ensure the base used is strong enough to deprotonate the secondary amine. For simple alkylations, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient. For less reactive electrophiles or more sterically hindered substrates, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.

  • Reaction Conditions: Ensure anhydrous conditions, as water can quench the base and the deprotonated amine. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: The deprotonation step is often performed at 0 °C or room temperature. However, for some systems, gentle heating may be required to drive the reaction to completion. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature.

Probable Cause 2: Poor Reactivity of the Electrophile

The nature of the electrophile plays a critical role. Sterically hindered or electronically deactivated electrophiles will react sluggishly.

Solution Workflow:

  • Activate the Electrophile: If using an alkyl halide, consider converting it to a more reactive species, such as an iodide or a triflate. For example, adding a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction of alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Catalysis: For reactions like N-arylation, a catalyst is typically required. Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are standard methods. Optimization of the catalyst, ligand, base, and solvent is crucial for these transformations.

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. Use a high-boiling point solvent if necessary, but be mindful of potential side reactions or decomposition of starting materials and products.

Probable Cause 3: Steric Hindrance

The spirocyclic nature of the 5-azaspiro[2.4]heptane core can present steric challenges, particularly at the nitrogen atom.

Solution Workflow:

  • Choice of Reagents: Select less sterically demanding reagents if possible.

  • Prolonged Reaction Time: Sterically hindered reactions often require longer reaction times to achieve acceptable conversions. Monitor the reaction progress closely.

Issue 2: Formation of Multiple Products or Side Reactions

Probable Cause 1: Over-alkylation or Di-substitution

If the starting material contains other nucleophilic sites, or if the product of the initial functionalization can react further, multiple products may be observed.

Solution Workflow:

  • Control Stoichiometry: Use a precise stoichiometry of the electrophile, typically 1.0 to 1.2 equivalents relative to the 5-azaspiro[2.4]heptane starting material. Adding the electrophile slowly to the reaction mixture can also help to minimize over-reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired product.

  • Protecting Groups: If the molecule contains other reactive functional groups (e.g., a carboxylic acid or another amine), consider using protecting groups to prevent unwanted side reactions.[6] The tert-butoxycarbonyl (Boc) group is commonly used for protecting the nitrogen of 5-azaspiro[2.4]heptane derivatives.[2][4][7][8][9]

Probable Cause 2: Ring-Opening or Rearrangement

The strained cyclopropane ring in the spirocyclic system can be susceptible to opening under certain conditions, particularly harsh acidic or basic conditions or in the presence of certain transition metals.

Solution Workflow:

  • Milder Reaction Conditions: Opt for milder bases and lower reaction temperatures. Avoid strong acids.

  • Careful Catalyst Selection: In transition metal-catalyzed reactions, the choice of metal and ligand can influence the stability of the spirocyclic core. Screen different catalyst systems to find one that promotes the desired transformation without inducing rearrangement.

Issue 3: Difficulty in Product Purification

Probable Cause 1: Similar Polarity of Starting Material and Product

If the functional group being added does not significantly alter the polarity of the molecule, separating the product from the unreacted starting material by column chromatography can be challenging.

Solution Workflow:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).

  • Derivatization: In some cases, it may be easier to purify a derivatized form of the product. For example, if the product contains a free carboxylic acid, it can be converted to a methyl or ethyl ester, which may have different chromatographic properties.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[1][3]

Probable Cause 2: Contamination with Reagents or Byproducts

Residual base, catalyst, or reaction byproducts can co-elute with the desired product.

Solution Workflow:

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble impurities. This may involve washing the organic layer with dilute acid (to remove basic impurities), dilute base (to remove acidic impurities), and brine.[1][2]

  • Filtration: Insoluble byproducts can often be removed by filtration through a pad of Celite.[1]

  • Specialized Purification Techniques: For challenging separations, consider techniques such as preparative HPLC or supercritical fluid chromatography (SFC).

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to protect the nitrogen of 5-azaspiro[2.4]heptane?

A1: The most common and effective protecting group for the nitrogen of 5-azaspiro[2.4]heptane and its derivatives is the tert-butoxycarbonyl (Boc) group.[2][4][7][8][9] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[6] This orthogonality makes it highly valuable in multi-step syntheses.[6]

Q2: I am having trouble with a Simmons-Smith cyclopropanation to form the spirocyclic core. What are some common issues?

A2: The Simmons-Smith reaction and its variations are often used to construct the spirocyclopropyl proline scaffold from a 4-exocyclic methylene-substituted proline derivative.[1][3] However, this reaction can be sensitive. Direct cyclopropanation using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) can lead to complex mixtures, especially in the presence of acid-sensitive groups like Boc protecting groups.[2] A common alternative is the addition of dibromocarbene followed by debromination, which can provide better results.[2] Careful control of temperature and the purity of reagents is critical for success.

Q3: Are there any protecting-group-free methods for the functionalization of 5-azaspiro[2.4]heptane?

A3: While protecting groups are widely used, there is a growing interest in protecting-group-free synthesis to improve step economy. For certain transformations, it is possible to achieve selective functionalization without protecting the amine. For instance, direct α-C–H bond functionalization of unprotected cyclic amines has been developed, which involves intermolecular hydride transfer to form an imine intermediate that is then captured by a nucleophile.[10] Additionally, for specific reactions like N-arylation with highly reactive electrophiles, careful control of reaction conditions may allow for selective functionalization of the secondary amine in the presence of other functional groups.

Q4: How can I optimize a palladium-catalyzed N-arylation (Buchwald-Hartwig) reaction with a 5-azaspiro[2.4]heptane derivative?

A4: The optimization of a Buchwald-Hartwig reaction involves screening several parameters. The table below provides a starting point for optimization.

ParameterInitial ConditionsAlternatives to ConsiderRationale
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂, PdCl₂(dppf)Different palladium sources have varying activities and stabilities.
Ligand XantphosBINAP, SPhos, XPhosThe ligand choice is crucial for catalyst activity and selectivity. Bulky, electron-rich ligands are often effective.
Base Cs₂CO₃K₃PO₄, NaOtBu, K₂CO₃The base plays a role in both the deprotonation of the amine and the catalytic cycle.
Solvent TolueneDioxane, THF, DMEThe solvent can affect the solubility of reagents and the stability of the catalyst.
Temperature 80-110 °CRoom temperature to 150 °CHigher temperatures often lead to faster reactions, but can also cause decomposition.

It is recommended to screen these parameters systematically, for example, using a design of experiments (DoE) approach, to identify the optimal conditions for your specific substrate combination.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Boc Protection of 5-Azaspiro[2.4]heptane

This protocol describes a standard method for protecting the secondary amine of 5-azaspiro[2.4]heptane with a Boc group.

Step-by-Step Methodology:

  • Dissolve 5-azaspiro[2.4]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, typically sodium bicarbonate (NaHCO₃, 2-3 eq) or triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow Visualization

The following diagram illustrates the general workflow for troubleshooting low product yield in 5-azaspiro[2.4]heptane functionalization.

Troubleshooting_Workflow start Low or No Product Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Poor Electrophile Reactivity? start->cause2 cause3 Steric Hindrance? start->cause3 solution1a Use Stronger Base (e.g., NaH, LDA) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution1c Optimize Temperature cause1->solution1c solution2a Activate Electrophile (e.g., NaI) cause2->solution2a solution2b Add Catalyst (e.g., Pd/Cu) cause2->solution2b solution2c Increase Reaction Temperature cause2->solution2c solution3a Use Less Bulky Reagents cause3->solution3a solution3b Increase Reaction Time cause3->solution3b end_node Yield Improved solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution3a->end_node solution3b->end_node

Caption: Troubleshooting workflow for low product yield.

The following diagram illustrates the decision-making process for purification strategies.

Purification_Strategy start Purification Challenge issue1 Similar Polarity of Starting Material & Product start->issue1 issue2 Contamination with Reagents/Byproducts start->issue2 solution1a Optimize Column Chromatography issue1->solution1a Yes solution1b Derivatize for Better Separation issue1->solution1b Yes solution1c Attempt Recrystallization issue1->solution1c Yes solution2a Thorough Aqueous Work-up issue2->solution2a Yes solution2b Filter through Celite issue2->solution2b Yes solution2c Use Preparative HPLC/SFC issue2->solution2c Yes end_node Pure Product Obtained solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution2c->end_node

Caption: Decision tree for purification strategies.

References

Technical Support Center: Purification of 5-Azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Azaspiro[2.4]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the purification of this valuable spirocyclic amine.

Understanding the Molecule: Key Purification Challenges

This compound is a small, polar, and ionic compound. These characteristics present a unique set of challenges for purification. Its high polarity makes it highly soluble in polar solvents like water and methanol, but often insoluble in common non-polar organic solvents used in chromatography. The hydrochloride salt form, while improving crystallinity, can also complicate purification by interacting with stationary phases like silica gel.

Common challenges include:

  • High Polarity: Leading to difficult separation from other polar impurities and poor retention on standard reversed-phase chromatography columns.

  • Hygroscopicity: The hydrochloride salt can absorb moisture from the atmosphere, which can affect its physical properties and complicate analysis.

  • Potential for Oiling Out: During recrystallization, the compound may separate as an oil rather than a crystalline solid, especially in the presence of water or if cooled too quickly.

  • Interaction with Silica Gel: The basic nitrogen atom can interact strongly with the acidic silica gel stationary phase, leading to peak tailing and poor recovery during column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem with polar hydrochloride salts. It occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Causality: This is often caused by using a solvent system with too high a polarity mismatch or the presence of excess water. Rapid cooling can also contribute to this issue.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water content.

  • Modify the Solvent System:

    • If using a single solvent like isopropanol, try adding a less polar co-solvent (an anti-solvent) like diethyl ether or ethyl acetate dropwise to the hot, dissolved solution until turbidity is observed, then clarify with a few drops of the hot primary solvent.

    • Consider switching to a different primary solvent. A good starting point for amine hydrochlorides is isopropanol or ethanol.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath. Rapid cooling encourages oiling out.

  • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a small seed crystal of the pure compound can also initiate crystallization.

Q2: I'm not getting any crystal formation even after cooling the recrystallization mixture for an extended period.

A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

  • Introduce an Anti-Solvent: If the compound is dissolved in a good solvent (e.g., methanol), slowly add a miscible anti-solvent (e.g., diethyl ether) in which the compound is insoluble until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Chromatography Issues

Q3: My compound is streaking or tailing badly on a silica gel column. How can I improve the peak shape?

A3: This is a classic issue with amines on silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica gel.

    • A common choice is to add 0.5-2% triethylamine or ammonia to the eluent. For example, a mobile phase of dichloromethane with a gradient of methanol containing 1% triethylamine is a good starting point.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a better choice for basic compounds as it has fewer acidic sites than silica.

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography can be effective. A mobile phase of water/acetonitrile or water/methanol with a buffer or acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.

    • Hydrophilic Interaction Chromatography (HILIC): This is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[2]

Q4: I am not getting good separation between my product and a polar impurity.

A4: Achieving good separation between two polar compounds can be challenging.

Solutions:

  • Optimize the Mobile Phase:

    • Normal Phase: If using a system like DCM/MeOH, try a very shallow gradient of methanol (e.g., 0-5% over many column volumes). You can also try adding a different polar solvent like isopropanol to the mobile phase to alter the selectivity.

    • HILIC: Adjust the water/buffer concentration in the acetonitrile mobile phase. A small change in the aqueous component can significantly impact retention and selectivity.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If silica isn't working, try an amino-propyl or cyano-propyl column.

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound?

A1: A systematic solvent screen is always recommended. However, for polar amine hydrochlorides, good starting points are:

  • Single Solvents: Isopropanol, ethanol, or methanol.[1]

  • Solvent/Anti-Solvent Systems:

    • Methanol/Diethyl ether

    • Ethanol/Ethyl acetate

    • Isopropanol/Hexane

The general procedure is to dissolve the compound in a minimum amount of the hot primary solvent and then slowly add the anti-solvent until persistent cloudiness is observed.

Q2: What are the likely impurities I should be looking for?

A2: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of a proline derivative, which can lead to several potential impurities.[3]

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be proline derivatives or other precursors.

  • By-products from Spirocycle Formation: Incomplete cyclization or side reactions can lead to related impurities.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, methanol, ethyl acetate, hexane) are common impurities and can be detected by ¹H NMR.[2][4][5][6][7]

  • Reagents from Protecting Group Removal: If a Boc or Cbz protecting group was used, reagents and by-products from the deprotection step could be present.

Q3: How do I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and purity assessment. Look for the absence of signals corresponding to impurities and residual solvents. The integration of the product signals should be consistent with the structure.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably with mass spectrometry detection (LC-MS), can provide a quantitative measure of purity. A HILIC method or a reversed-phase method with an ion-pairing agent would be suitable.

  • Elemental Analysis (CHN Analysis): This provides the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the pure compound.

Q4: How should I visualize this compound on a TLC plate?

A4: As an amine, this compound is often not UV-active unless it contains a chromophore. Therefore, a chemical stain is usually required for visualization.

  • Ninhydrin Stain: This is an excellent stain for primary and secondary amines, which typically shows up as a purple or pink spot upon heating.[8][9]

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that works for many functional groups, including amines. It will appear as a yellow/brown spot on a purple background.[10]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize amines as brown spots.[11]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

This protocol is a good starting point for purifying gram-scale quantities of the compound.

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol (e.g., 5-10 mL) and heat the mixture to boiling with stirring until the solid is fully dissolved. Add more hot isopropanol in small portions if necessary.

  • Once a clear solution is obtained, remove it from the heat.

  • Slowly add diethyl ether dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from less polar and some closely related polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 9:1 Methanol/Triethylamine

  • Procedure: a. Prepare a slurry of silica gel in DCM and pack the column. b. Dissolve the crude compound in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this silica gel completely. c. Load the dried sample onto the top of the packed column. d. Elute the column with a gradient of Solvent B into Solvent A, starting with 100% DCM and gradually increasing the concentration of Solvent B (e.g., from 0% to 10%). e. Monitor the elution by TLC, using an appropriate stain for visualization (e.g., ninhydrin). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup PurityCheck Purity Assessment (NMR, HPLC) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck After Chromatography PurityCheck->ColumnChromatography Purity Not OK PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity OK Repurify Repurify PurityCheck->Repurify Still Impure Repurify->Recrystallization Repurify->ColumnChromatography

Caption: A general workflow for the purification of this compound.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Dissolve in Hot Solvent Cool Cool Solution Start->Cool OilingOut Compound Oils Out Cool->OilingOut NoCrystals No Crystals Form Cool->NoCrystals CrystalsForm Crystals Form Cool->CrystalsForm Success ReheatAddSolvent Reheat, Add More Solvent/Co-solvent OilingOut->ReheatAddSolvent Yes ReduceVolume Reduce Solvent Volume NoCrystals->ReduceVolume Yes SeedScratch Seed or Scratch NoCrystals->SeedScratch If volume is minimal SlowCool Cool Slowly ReheatAddSolvent->SlowCool SlowCool->CrystalsForm ReduceVolume->Cool SeedScratch->Cool

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro-Compound Synthesis. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of stereocontrolled spirocyclization. Spirocyclic scaffolds are of immense interest due to their rigid three-dimensional structures, which are highly valuable in modern drug discovery.[1] However, controlling the relative stereochemistry at the spirocyclic center can be a significant challenge.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during the synthesis of these unique molecules.

Troubleshooting Guide: Enhancing Diastereoselectivity

Question 1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What are the first steps to improve the diastereomeric ratio (d.r.)?

Answer:

Achieving high diastereoselectivity is a common hurdle in spiro-compound synthesis. The observed ratio is a direct reflection of the small energy difference between the transition states leading to the respective diastereomers. To address this, a systematic optimization of reaction parameters is crucial. We recommend the following stepwise approach, starting with the most accessible experimental variables.

Step 1: Temperature Optimization

The effect of temperature on diastereoselectivity can be profound. Lowering the reaction temperature often enhances the diastereomeric ratio by amplifying the energetic difference between the diastereomeric transition states, thereby favoring the pathway with the lower activation energy.[2][3]

  • Protocol: Screen a range of temperatures, starting from your current conditions and decreasing incrementally. Common starting points for optimization include 25 °C, 0 °C, -20 °C, and -78 °C. In some cases, elevated temperatures might be beneficial, so a broad screen is recommended.[2]

Step 2: Solvent Screening

The solvent plays a critical role in stabilizing or destabilizing the transition states of your reaction.[3][4][5] Factors such as polarity, viscosity, and the ability to form hydrogen bonds can significantly influence the stereochemical outcome.[3][5] A change in solvent polarity can sometimes even reverse the major diastereomer formed.

  • Protocol: Perform a systematic screen of solvents with varying properties. A recommended starting panel would include:

    • Non-polar: Toluene, Hexane

    • Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)

    • Polar Protic: Isopropanol (IPA), Methanol (MeOH) (if compatible with your reaction chemistry)

Solvent TypeExamplesPotential Influence on Transition State
Non-polar Toluene, HexaneFavors less polar transition states; can enhance substrate-catalyst interactions by minimizing solvent competition.
Polar Aprotic THF, DCM, MeCNCan stabilize charged intermediates or polar transition states. Coordinating solvents like THF can interact with Lewis acidic catalysts.
Polar Protic IPA, MeOHCan participate in hydrogen bonding, potentially organizing the transition state assembly.

Step 3: Catalyst and Reagent Modification

In catalyzed reactions, the catalyst is often the primary driver of stereoselectivity. For non-catalyzed reactions, the choice of reagents is still influential.

  • For Acid-Catalyzed Reactions: Screen various Lewis and Brønsted acids. The steric bulk and acidity of the catalyst can dramatically impact the facial selectivity of the cyclization.

    • Lewis Acids: TiCl₄, BF₃·OEt₂, Sc(OTf)₃, TMSOTf

    • Brønsted Acids: p-Toluenesulfonic acid (pTSA), Camphorsulfonic acid (CSA), Trifluoroacetic acid (TFA)

  • For Organocatalyzed Reactions: The backbone of the catalyst is critical for stereochemical control. Slight modifications to the catalyst structure can lead to significant improvements in diastereoselectivity.[6] Consider evaluating a library of related catalysts if available.

Question 2: I have optimized the temperature and solvent, but the diastereoselectivity is still moderate (e.g., 3:1 d.r.). What are the next steps?

Answer:

When initial optimizations are insufficient, it's time to consider modifications to the substrate itself or more nuanced adjustments to the reaction conditions.

Substrate Modification

The steric environment around the reacting centers has a profound impact on the facial selectivity of the spirocyclization.

  • Introduce Bulky Substituents: Increasing the steric bulk of a directing group on your substrate can effectively block one face of the molecule, favoring a specific trajectory for the cyclization. For instance, in the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on a pendent aminoamide was shown to directly influence the degree of stereoinduction.[2][7]

  • Utilize Chiral Auxiliaries: If your substrate is not chiral, the introduction of a removable chiral auxiliary can provide excellent stereocontrol. The auxiliary creates a chiral environment that directs the cyclization to favor one diastereomer.

Concentration Effects

While often overlooked, the concentration of your reaction can influence the aggregation state of catalysts or intermediates, which in turn can affect the stereochemical outcome.

  • Protocol: Run the reaction at a few different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to determine if this has a beneficial effect on the diastereomeric ratio.

FAQs: Understanding Diastereoselectivity in Spirocyclization

Q1: Why is temperature so influential on diastereoselectivity?

A1: The diastereomeric ratio is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing transition states leading to the diastereomeric products. According to the Eyring equation, this ratio is exponentially dependent on temperature. Lowering the temperature amplifies the impact of even a small ΔΔG‡, leading to a more selective reaction.

Q2: Can a solvent really reverse the diastereoselectivity?

A2: Yes, this phenomenon, while not common, is well-documented.[3] A solvent can preferentially stabilize one transition state over the other through specific interactions like hydrogen bonding or dipole-dipole interactions. A change in solvent can alter these interactions, potentially making the previously higher-energy transition state the more favorable one, thus inverting the stereochemical outcome.

Q3: My reaction is under thermodynamic control. How can I improve the diastereoselectivity?

A3: For thermodynamically controlled reactions, the product ratio reflects the relative stability of the final diastereomers. To improve selectivity, you can:

  • Change the equilibrium: Altering the temperature or solvent can shift the equilibrium towards the more stable product.

  • Employ a different synthetic route: Consider a kinetically controlled reaction that will favor the formation of one diastereomer, even if it is the less thermodynamically stable one. This often involves using specific catalysts or reagents that lower the activation energy for one pathway significantly more than the other.[8][9]

Q4: How do I know if my reaction is under kinetic or thermodynamic control?

A4: To determine the nature of your reaction's control, you can perform a simple experiment.

  • Protocol:

    • Run the reaction to partial completion and measure the diastereomeric ratio.

    • Allow the reaction to proceed to completion and measure the d.r. again.

    • Take a sample of the final reaction mixture (or the isolated major diastereomer) and resubject it to the reaction conditions.

  • Analysis:

    • If the d.r. remains constant throughout the reaction and does not change when the product is resubjected to the conditions, the reaction is under kinetic control .

    • If the d.r. changes over time, or if the major diastereomer equilibrates to a mixture when resubjected to the conditions, the reaction is under thermodynamic control .

Visualizing the Optimization Workflow

The following diagram illustrates a systematic approach to troubleshooting and optimizing diastereoselectivity in spirocyclization reactions.

G cluster_0 Initial Screening cluster_1 Advanced Optimization A Problem: Low d.r. (e.g., 1:1) B Temperature Screen (-78°C to 50°C) A->B C Solvent Screen (Polar, Non-polar, Aprotic, Protic) A->C G Acceptable d.r.? B->G C->G D Catalyst/Reagent Screen (Lewis/Brønsted Acids, Organocatalysts) E Substrate Modification (Steric Bulk, Chiral Auxiliaries) D->G F Concentration Study (0.1 M, 0.5 M, 1.0 M) E->G F->G G->D No H Reaction Optimized G->H Yes I Re-evaluate Strategy

Caption: A workflow for optimizing diastereoselectivity in spirocyclization reactions.

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-azaspiro[2.4]heptane derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. The unique spirocyclic structure, while offering significant advantages in medicinal chemistry for creating conformationally restricted peptide analogues[1], presents distinct reactivity challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and reactivity of the 5-azaspiro[2.4]heptane core structure.

Q1: What are the primary structural features of 5-azaspiro[2.4]heptane that influence its reactivity?

The reactivity of the 5-azaspiro[2.4]heptane scaffold is dominated by two key features:

  • Steric Hindrance: The central feature is the spirocyclic junction where the cyclopropane ring is fused to the pyrrolidine ring. This arrangement places the cyclopropane ring directly adjacent to the nitrogen atom (N-5) and the C-6 position. This proximity creates significant steric bulk, which can impede the approach of reagents to the nitrogen's lone pair and the alpha-protons.[2][3] This is the most common root cause for sluggish N-functionalization reactions.

  • Ring Strain: The cyclopropane ring possesses inherent ring strain. While generally stable, this strain can make the ring susceptible to opening under harsh reaction conditions, such as strong acids or certain reductive methods, leading to undesired side products.

Q2: How should I handle and store 5-azaspiro[2.4]heptane derivatives?

Most derivatives, especially the hydrochloride salt or Boc-protected forms, are stable crystalline solids at room temperature.[4][5]

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, keeping the material under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Handling: The hydrochloride salt can be corrosive and cause irritation.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Q3: What are the most common protecting groups for the nitrogen, and how do they impact subsequent reactions?

The most common protecting group is the tert-butyloxycarbonyl (Boc) group.[1][6]

  • Boc Group: (e.g., (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid) is widely used. It provides excellent stability under a range of conditions but can be readily cleaved with acids like trifluoroacetic acid (TFA) or HCl in dioxane to liberate the secondary amine for further functionalization. Its bulky nature further contributes to the steric hindrance around the nitrogen.

  • Cbz Group: The benzyloxycarbonyl (Cbz) group is another option, offering alternative deprotection strategies (e.g., hydrogenolysis).[6]

The choice of protecting group is critical as it dictates the deprotection conditions and can influence the reactivity of other functional groups in the molecule.

Section 2: Troubleshooting Guide for Low Reactivity

This section provides solutions to specific experimental problems you may encounter.

Issue: Low or No Conversion in N-Functionalization Reactions (Alkylation, Arylation, Acylation)

This is the most frequently reported issue. A standard N-alkylation protocol using K₂CO₃ in acetonitrile that works for a simple pyrrolidine may fail completely with a 5-azaspiro[2.4]heptane derivative.

Causality Analysis: The low reactivity stems from the steric hindrance around the nitrogen atom, which prevents the electrophile from approaching effectively.[2][3] Additionally, the basicity of common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be insufficient to generate a high enough concentration of the deprotonated, and therefore more nucleophilic, amine.

Troubleshooting Workflow: N-Functionalization

Caption: Troubleshooting decision tree for N-functionalization reactions.

Solutions & Methodologies:

  • Employ Stronger, Non-Nucleophilic Bases: To overcome the hurdle of deprotonation, stronger bases are required.

    • Recommended Bases: Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium or Potassium Hexamethyldisilazide (LiHMDS, KHMDS).[6] These bases will irreversibly deprotonate the nitrogen, forming a highly reactive amide anion.

  • Optimize Solvent Choice: The solvent must be compatible with the strong base and help promote the reaction.

    • Recommended Solvents: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dioxane are preferred.

  • Increase Reaction Temperature: Due to steric hindrance, additional thermal energy may be needed to overcome the activation barrier. Reactions can be heated moderately (e.g., 40-80 °C), but monitor for potential side reactions or degradation.

  • For N-Arylation (Buchwald-Hartwig/Ullmann Coupling):

    • Catalyst and Ligand are Key: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands are often required to facilitate reductive elimination.

    • Recommended Systems: Systems like Pd₂(dba)₃ with ligands such as XPhos, SPhos, or RuPhos are excellent starting points. Screening different catalyst/ligand combinations is often necessary.[7][8]

Protocol 1: Optimized N-Arylation of 5-Azaspiro[2.4]heptane HCl

This protocol provides a robust starting point for challenging Buchwald-Hartwig cross-coupling reactions.

Materials:

  • 5-Azaspiro[2.4]heptane hydrochloride (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 5-azaspiro[2.4]heptane HCl, aryl bromide, XPhos, and NaOtBu.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add Pd₂(dba)₃ to the flask under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue: Inefficient Cyclopropanation to Form the Spirocyclic Core

The formation of the spirocycle itself, typically from a 4-methyleneproline derivative, can be problematic. The classic Simmons-Smith reaction (Et₂Zn, CH₂I₂) often suffers from incomplete conversion and requires a large excess of the pyrophoric zinc reagent, making it difficult to handle on a larger scale.[1][6]

Causality Analysis: The sensitivity of the organozinc reagents to air and moisture is a primary cause of failure. Furthermore, acidic workups or byproducts can lead to the removal of acid-labile protecting groups like Boc.[1]

Solutions & Methodologies:

  • Alternative Carbene Sources: Moving away from the Simmons-Smith reagent can improve reliability and yield.

    • Dibromocarbene Addition: A robust two-step method involves the addition of dibromocarbene (generated from bromoform and a base like NaOH or t-BuOK) to the double bond, followed by a debromination step.[1]

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., Bu₄NBr) with bromoform and aqueous NaOH is an effective and scalable method for generating the dibromocarbene and facilitating its reaction with the organic substrate.[6][9]

  • Optimized Debromination: Following dibromocyclopropanation, the resulting gem-dibromide must be reduced.

    • Radical Reduction: Reagents like tris(trimethylsilyl)silane ((Me₃Si)₃SiH) with a radical initiator (AIBN) are effective but can be expensive.[6]

    • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) can be a cleaner and more efficient method for the debromination step, often giving higher yields.[1]

Cyclopropanation Method Reagents Pros Cons Typical Yield Reference
Simmons-SmithEt₂Zn, CH₂I₂Direct, one-stepPyrophoric reagent, low yield, difficult purification30-50%[6]
Dibromocarbene/PTCCHBr₃, NaOH, Bu₄NBrScalable, avoids pyrophoric reagentsTwo steps (addition + reduction)70-85% (for addition)[6][9]
Furukawa ModificationEt₂Zn, CF₃COOH, CH₂I₂Improved Simmons-SmithStill uses pyrophoric reagent50-65%[6]

Table 1: Comparison of common cyclopropanation methods for 4-methyleneproline derivatives.

Section 3: Visualizing Key Concepts

Understanding the underlying principles is crucial for effective troubleshooting. The following diagram illustrates the core challenge of steric hindrance in this system.

Steric Hindrance Model

Steric_Hindrance Conceptual Model of Steric Hindrance cluster_azaspiro 5-Azaspiro[2.4]heptane Core N_atom N Pyrrolidine Pyrrolidine Ring Cyclopropane Cyclopropyl Group Electrophile Electrophile (E+) Electrophile->N_atom Approach Path Block Steric Block

Caption: Steric shielding of the nitrogen atom by the cyclopropyl group.

This guide provides a starting point for addressing the common reactivity issues associated with 5-azaspiro[2.4]heptane derivatives. By understanding the structural basis for this low reactivity—namely, steric hindrance—researchers can make rational choices in reagent selection and reaction conditions to achieve their synthetic goals.

References

Technical Support Center: Analytical Methods for Monitoring 5-Azaspiro[2.4]heptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-azaspiro[2.4]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring reactions involving this unique spirocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 5-azaspiro[2.4]heptane reactions.

Q1: What are the primary analytical techniques for monitoring the synthesis of 5-azaspiro[2.4]heptane?

A1: The primary techniques for monitoring these reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction being monitored, the properties of the reactants and products (e.g., volatility, polarity, presence of chromophores), and the information required (e.g., purity, structure confirmation, quantification).

Q2: Why is my 5-azaspiro[2.4]heptane derivative showing poor peak shape (tailing) in reverse-phase HPLC?

A2: Peak tailing for basic compounds like 5-azaspiro[2.4]heptane derivatives in reverse-phase HPLC is often due to interactions with acidic silanol groups on the silica-based stationary phase.[1] These interactions can be minimized by:

  • Using a low-pH mobile phase: This suppresses the ionization of silanol groups.[1]

  • Adding a basic additive: A small amount of an amine like triethylamine (TEA) can compete for the active silanol sites.

  • Employing an end-capped column: These columns have fewer free silanol groups.

  • Choosing a different stationary phase: Consider a polymer-based or hybrid column.

Q3: Can I use GC-MS to analyze my N-Boc protected 5-azaspiro[2.4]heptane derivative?

A3: While GC-MS is a powerful technique, the Boc protecting group can be thermally labile and may degrade in the hot GC inlet, leading to inaccurate quantification and potential contamination of the system. For N-Boc protected compounds, LC-MS is generally the preferred method. If GC-MS must be used, a lower inlet temperature and a fast temperature ramp should be optimized. Derivatization to a more thermally stable group can also be considered.[2]

Q4: How can I use ¹H NMR to monitor the progress of my reaction to form a 5-azaspiro[2.4]heptane derivative?

A4: ¹H NMR is an excellent tool for real-time or near real-time reaction monitoring.[3][4][5] You can track the disappearance of starting material signals and the appearance of product signals. For 5-azaspiro[2.4]heptane derivatives, characteristic signals, such as those from the cyclopropyl protons or protons adjacent to the nitrogen, can be integrated and compared to an internal standard to determine the reaction conversion and yield.[4][6]

Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?

A5: Unexpected peaks, often called "ghost peaks," can arise from several sources:

  • Contaminants in the mobile phase or sample solvent.

  • Late elution of components from a previous injection. [1]

  • Sample degradation.

  • Side products from the reaction. The synthesis of spirocycles can sometimes lead to the formation of isomeric byproducts.

Running a blank gradient (injecting only the mobile phase) can help determine if the ghost peaks are from the system or the sample.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the analysis of 5-azaspiro[2.4]heptane reactions.

Guide 1: HPLC - Drifting Retention Times

Problem: The retention time of my 5-azaspiro[2.4]heptane analyte is continuously shifting, making quantification unreliable.

Potential CauseExplanationTroubleshooting Steps & Preventative Measures
Inconsistent Mobile Phase Composition For gradient methods, improper mixing or proportioning valve failure can alter the mobile phase composition over time. For isocratic methods, solvent evaporation can change the ratio of mobile phase components.[7][8]Solution: Manually prepare the mobile phase to bypass the mixer and verify if the issue persists. Add a tracer like 0.1% acetone to the organic phase and monitor the baseline at 254 nm to check for consistent mixing.[7] Prevention: Regularly degas solvents and ensure pump seals and check valves are properly maintained.
Column Temperature Fluctuations Even minor changes in ambient temperature can affect retention times, especially for sensitive separations.[7][8]Solution: Use a column thermostat to maintain a consistent temperature.[8] Prevention: Always use a column oven for reproducible results.
Column Equilibration Issues Insufficient equilibration time between runs, especially after a gradient, can lead to a non-stable stationary phase and drifting retention times.[8]Solution: Increase the column equilibration time until a stable baseline is achieved. Prevention: Ensure a sufficient re-equilibration step is included in your gradient method.
Changes in Mobile Phase pH For ionizable compounds like amines, small shifts in mobile phase pH can significantly impact retention. This can be caused by absorption of atmospheric CO₂ or degradation of additives.Solution: Prepare fresh mobile phase daily. Prevention: Use a buffer of appropriate concentration (typically 10-25 mM) to stabilize the pH.[1]
Column Degradation For amine columns, the bonded phase can degrade over time, especially in aqueous mobile phases, leading to a continuous decrease in retention time.[9]Solution: If other causes are ruled out, the column may need to be replaced. Prevention: Follow the manufacturer's guidelines for column washing and storage. Avoid using mobile phases with high pH (typically > 8 for silica-based columns).[1]
Guide 2: GC-MS - Poor Sensitivity and Peak Shape

Problem: My 5-azaspiro[2.4]heptane analyte shows low response and significant peak tailing in the GC-MS analysis.

Potential CauseExplanationTroubleshooting Steps & Preventative Measures
Analyte Adsorption The basic nature of the amine can lead to strong interactions with active sites in the GC inlet liner, column, or transfer line, causing peak tailing and loss of signal.Solution: Use a deactivated inlet liner. Consider derivatization to reduce the polarity of the amine. Prevention: Regularly replace the inlet liner and septum. Use a column specifically designed for amine analysis.
Improper Derivatization If derivatization is used (e.g., silylation), incomplete reaction or degradation of the derivative can lead to poor results.[2]Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Analyze the sample immediately after derivatization. Prevention: Ensure reagents are fresh and anhydrous.
Suboptimal Injection Parameters Incorrect inlet temperature or injection mode can cause analyte degradation or poor sample transfer to the column.Solution: Experiment with different inlet temperatures and injection modes (e.g., splitless vs. split). Prevention: Develop and validate the injection method for your specific analyte.
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to signal suppression.Solution: Improve sample cleanup procedures (e.g., solid-phase extraction). Use a more selective MS scan mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Prevention: Develop a robust sample preparation method.
Guide 3: NMR - Inaccurate Quantification

Problem: The quantitative ¹H NMR results for my 5-azaspiro[2.4]heptane reaction are not consistent or accurate.

Potential CauseExplanationTroubleshooting Steps & Preventative Measures
Poor Signal-to-Noise Ratio (S/N) Low sample concentration or an insufficient number of scans can lead to a poor S/N, making accurate integration difficult.Solution: Increase the number of scans or use a more concentrated sample if possible. Prevention: Ensure the sample is properly prepared and the spectrometer is well-shimmed.
Overlapping Peaks Signals from the analyte, starting materials, or impurities may overlap, preventing accurate integration.Solution: Use a higher field NMR spectrometer for better resolution. Adjust the sample pH or solvent to shift the peaks.[10] Prevention: Carefully select integration regions to avoid overlapping signals.
Incorrect Relaxation Delay (d1) If the relaxation delay is too short, signals from different protons may not fully relax between scans, leading to inaccurate integrals.Solution: Determine the T₁ relaxation time for the protons being quantified and set the relaxation delay to at least 5 times the longest T₁. Prevention: Always use an appropriate relaxation delay for quantitative NMR.
Inaccurate Internal Standard The internal standard may not be stable under the reaction conditions, may react with other components, or its concentration may be incorrect.Solution: Choose a stable, non-reactive internal standard with a simple spectrum that does not overlap with analyte signals. Accurately weigh the internal standard. Prevention: Validate the choice of internal standard for your specific application.
Sample Inhomogeneity The reaction mixture may not be homogeneous, leading to distorted spectral lineshapes and inaccurate quantification.[3]Solution: Ensure the sample is well-mixed before and during the NMR measurement. Prevention: For in-situ monitoring, consider using a flow NMR setup for better sample homogeneity.[5]

III. Experimental Workflows & Diagrams

Workflow for HPLC Method Development for 5-Azaspiro[2.4]heptane Derivatives
  • Column Selection: Start with a C18 end-capped column.

  • Mobile Phase Selection:

    • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water

    • B: Acetonitrile or Methanol

  • Initial Gradient: Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

  • Optimization:

    • Adjust the gradient slope to improve the resolution of key peaks.

    • If peak tailing is observed, consider adding a basic modifier or switching to a different column chemistry.

    • Optimize the column temperature for better efficiency and resolution.

  • Validation: Once a suitable method is developed, validate it for linearity, accuracy, precision, and robustness.

Caption: HPLC method development workflow for 5-azaspiro[2.4]heptane analysis.

Troubleshooting Logic for Drifting HPLC Retention Times

HPLC_Troubleshooting Start Retention Time Drifting CheckTemp Is Column Oven Used & Stable? Start->CheckTemp CheckMP Is Mobile Phase Freshly Prepared? CheckTemp->CheckMP Yes UseOven Implement Column Thermostat CheckTemp->UseOven No CheckEquil Is Equilibration Time Sufficient? CheckMP->CheckEquil Yes PrepMP Prepare Fresh Mobile Phase CheckMP->PrepMP No CheckColumn Is Column Old or Contaminated? CheckEquil->CheckColumn Yes IncreaseEquil Increase Equilibration Time CheckEquil->IncreaseEquil No ReplaceCol Replace Column CheckColumn->ReplaceCol Yes End Problem Solved CheckColumn->End No UseOven->End PrepMP->End IncreaseEquil->End ReplaceCol->End

Caption: Decision tree for troubleshooting drifting HPLC retention times.

IV. References

  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Academy. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from --INVALID-LINK--

  • Alza, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Retrieved from --INVALID-LINK--

  • Amine column degradation. (2009). Chromatography Forum. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from --INVALID-LINK--

  • Kazimierczuk, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10449-10455. Retrieved from --INVALID-LINK--

  • Hauk, L. P., et al. (2019). Introducing NMR to Biomedical Laboratory Scientists through a Laboratory Exercise; Synthesis, Structure Determination and Quantization of Aspirin by Employing an 1H-NMR Bench Top Instrument. World Journal of Chemical Education, 7(2), 118-124. Retrieved from --INVALID-LINK--

  • 4-Azaspiro[2.4]heptane(95442-76-5) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 5-Azaspiro(2.4)heptane. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 5-Azaspiro[2.4]heptane hydrochloride. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Link, J. O., et al. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. U.S. Patent No. 8,927,739 B2. Retrieved from --INVALID-LINK--

  • NMR spectroscopy. (2010). In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Retrieved from --INVALID-LINK--

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4842-4847. Retrieved from --INVALID-LINK--

  • Galiana, G., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 339-354. Retrieved from --INVALID-LINK--

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2019). Journal of Medicinal Chemistry, 62(17), 7769-7784. Retrieved from --INVALID-LINK--

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Retrieved from --INVALID-LINK--

  • 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International. Retrieved from --INVALID-LINK--

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules, 28(9), 3853. Retrieved from --INVALID-LINK--

  • Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line. (2022). Pharmaceutics, 14(11), 2351. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Navigating the Three-Dimensional Frontier: A Comparative Guide to 5-Azaspiro[2.4]heptane Hydrochloride and Other Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic landscapes of drug design. This guide delves into the burgeoning field of spirocyclic chemistry, offering a detailed comparison of the promising building block, 5-Azaspiro[2.4]heptane hydrochloride , against other prevalent spirocyclic scaffolds. By providing a comprehensive analysis supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the selection of three-dimensional scaffolds to accelerate their drug discovery programs.

The Rise of the Spirocycle: Escaping Flatland for Greener Pastures

The overreliance on planar, sp²-rich aromatic systems in drug discovery has often led to challenges such as poor solubility, metabolic instability, and off-target effects. Spirocycles, characterized by two rings sharing a single carbon atom, offer an elegant solution by introducing inherent three-dimensionality.[1][2] This rigid, well-defined spatial arrangement of atoms can lead to a multitude of benefits:

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally enhances solubility and reduces lipophilicity, key attributes for favorable pharmacokinetics.[3][4]

  • Enhanced Target Binding and Selectivity: The rigid conformation of spirocycles can pre-organize functional groups for optimal interaction with biological targets, leading to increased potency and selectivity.[1][5]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, offering opportunities for patentable new drug candidates.[2]

  • Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.[3]

dot

Figure 1: Key advantages of incorporating spirocyclic scaffolds in drug design.

A Spotlight on this compound

Among the diverse array of spirocyclic building blocks, this compound has emerged as a particularly attractive scaffold for medicinal chemists. Its unique structure, combining a cyclopropane and a pyrrolidine ring, offers a compact and rigid framework with a strategically placed nitrogen atom for further functionalization.

Key Features of this compound:

  • Structural Rigidity and Defined Exit Vectors: The fusion of the cyclopropane and pyrrolidine rings creates a conformationally constrained system, allowing for precise orientation of substituents.

  • Basic Nitrogen Center: The secondary amine provides a handle for introducing a wide range of substituents and for salt formation, such as the hydrochloride salt, which can improve solubility and handling properties.[6]

  • Compact Three-Dimensionality: The small ring sizes contribute to a compact structure that can effectively probe deep binding pockets of biological targets.

Comparative Analysis of Spirocyclic Scaffolds

To provide a clear perspective on the relative merits of 5-Azaspiro[2.4]heptane, this section presents a comparative analysis with other popular spirocyclic scaffolds used in drug discovery, such as those based on the spiro[3.3]heptane framework.

Property5-Azaspiro[2.4]heptaneAzaspiro[3.3]heptane DerivativesOxaspiro[3.3]heptane DerivativesGeneral Observations & References
Three-Dimensionality High, compactHigh, more extendedHigh, more extendedSpirocycles inherently possess greater 3D character compared to their non-spirocyclic counterparts.[1][2]
Lipophilicity (logP/logD) Generally lower compared to non-spirocyclic analogs. The presence of the nitrogen allows for protonation and further reduction in lipophilicity at physiological pH.Can lead to a decrease in logD, particularly in 2,6-diazaspiro[3.3]heptanes, due to increased basicity. However, N-linked 2-azaspiro[3.3]heptanes can show increased logD.The oxygen atom can contribute to improved hydrophilicity.The introduction of heteroatoms and the specific substitution pattern significantly influence lipophilicity.[4][7]
Aqueous Solubility The hydrochloride salt form generally exhibits good aqueous solubility.Heteroatom-containing spiro[3.3]heptanes often show higher aqueous solubility than their cyclohexane analogues.[4]The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility.Increased sp³ character and the presence of heteroatoms are generally correlated with improved solubility.[3]
Metabolic Stability The spirocyclic core can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.Can exhibit improved metabolic stability compared to non-spirocyclic analogs.[4]Generally considered to have good metabolic stability.The quaternary carbon of the spirocenter is a key contributor to metabolic stability.[3]
Synthetic Accessibility Synthetically accessible through multi-step sequences, often involving cyclopropanation reactions.[8][9]Various synthetic routes have been developed, with some isomers being more accessible than others.[7]Accessible through established synthetic methodologies.The complexity of synthesis can be a limiting factor in the adoption of some spirocyclic scaffolds.[1]
Prominent Applications Orexin receptor antagonists, Dopamine D3 receptor antagonists, intermediates for antiviral drugs (e.g., Ledipasvir).[10][11]Bioisosteres of piperidine, piperazine, and morpholine in various drug candidates.[4][7]Used as bioisosteres for carbonyl groups and in the development of various bioactive compounds.[1]The application of a specific spirocycle is dictated by its unique structural and electronic properties.

Case Studies in Drug Discovery

The practical utility of 5-Azaspiro[2.4]heptane is best illustrated through its successful incorporation into drug discovery programs.

1. Orexin Receptor Antagonists: Researchers discovered a novel class of potent dual orexin 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold. The lead compound from this series demonstrated good brain penetration and oral bioavailability in preclinical studies, highlighting the potential of this scaffold for developing treatments for sleep disorders.[10]

2. Dopamine D3 Receptor Antagonists: A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were identified as potent and selective dopamine D3 receptor antagonists. These compounds exhibited favorable pharmacokinetic properties, suggesting their potential for the treatment of neuropsychiatric disorders.

dot

Figure 2: Applications of the 5-Azaspiro[2.4]heptane scaffold in drug discovery.

Experimental Protocols for Scaffold Evaluation

To ensure the trustworthiness and reproducibility of the comparative data, this section provides detailed, step-by-step methodologies for key experiments used to characterize and compare spirocyclic scaffolds.

Synthesis of this compound

This protocol is a representative synthesis and may require optimization based on specific starting materials and laboratory conditions.

  • Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. This intermediate can be prepared from commercially available starting materials through a multi-step process involving oxidation of the corresponding 4-hydroxyproline derivative.[8]

  • Step 2: Wittig Reaction. Treatment of the keto-acid from Step 1 with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide and a strong base) yields the corresponding 4-methylene-pyrrolidine derivative.[8]

  • Step 3: Cyclopropanation. The exocyclic double bond is then subjected to a Simmons-Smith or a related cyclopropanation reaction (e.g., using diethylzinc and diiodomethane) to form the spiro[2.4]heptane ring system.[9]

  • Step 4: Deprotection and Salt Formation. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent). Subsequent treatment with ethereal hydrogen chloride or by dissolving the free base in a suitable solvent and bubbling with HCl gas will yield the desired this compound salt, which can be isolated by filtration or evaporation.[8]

dot

Synthesis_Workflow Start 4-Hydroxyproline derivative Step1 Oxidation Start->Step1 Intermediate1 (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 4-Methylene-pyrrolidine derivative Step2->Intermediate2 Step3 Cyclopropanation Intermediate2->Step3 Intermediate3 Boc-protected 5-azaspiro[2.4]heptane Step3->Intermediate3 Step4 Deprotection & Salt Formation Intermediate3->Step4 End This compound Step4->End

Figure 3: General synthetic workflow for this compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[12][13]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict in vivo drug absorption.[14][15]

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess efflux.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds, such as this compound, represents a powerful approach to overcome many of the challenges associated with traditional drug design. Their inherent three-dimensionality offers a clear advantage in optimizing physicochemical properties and achieving high target affinity and selectivity. While the synthetic complexity of some spirocycles can be a hurdle, the continuous development of novel synthetic methodologies is making these valuable building blocks more accessible. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, we can expect to see an even greater number of innovative and effective spirocycle-containing drugs entering the clinical pipeline and ultimately benefiting patients.

References

A Comparative Guide to the In Vivo Pharmacokinetics of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo pharmacokinetic (PK) properties of drug candidates incorporating the 5-azaspiro[2.4]heptane scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from key preclinical studies to illustrate the advantages of this unique structural motif. We will explore how the rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane core influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, leading to compounds with improved developability profiles compared to more traditional, conformationally flexible alternatives.

The "Escape from Flatland": Why Spirocyclic Scaffolds Matter

In modern medicinal chemistry, there is a significant drive to develop drug candidates with enhanced three-dimensionality.[1] Shifting away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons often correlates with improved physicochemical properties and pharmacokinetic profiles.[2] Spirocyclic scaffolds, where two rings are joined by a single common atom, are at the forefront of this movement.[3]

The inherent rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner.[1] This conformational constraint can lead to several key advantages:

  • Enhanced Potency and Selectivity: A pre-organized conformation can lead to stronger and more specific interactions with biological targets.

  • Improved Physicochemical Properties: Spirocycles often lead to lower lipophilicity and higher aqueous solubility compared to their non-spirocyclic counterparts.

  • Better Metabolic Stability: The quaternary carbon at the spiro center can block potential sites of metabolism, enhancing the compound's half-life.

This guide will focus on the 5-azaspiro[2.4]heptane moiety, a scaffold that has demonstrated significant promise in recent drug discovery efforts, particularly for central nervous system (CNS) targets.

Case Study 1: Orexin Receptor Antagonists for Insomnia

The orexin system is a key regulator of arousal and the sleep-wake cycle, making orexin receptor antagonists a prime target for insomnia therapeutics.[4] Early development efforts often focused on traditional heterocyclic scaffolds like piperidines. While potent, these early candidates frequently suffered from suboptimal pharmacokinetic properties.[5]

A pivotal study by Stasi et al. described the evolution from a 4,4-disubstituted piperidine series to a novel class of 5-azaspiro[2.4]heptane dual orexin receptor antagonists.[6] This strategic shift was aimed at improving the overall drug-like properties of the lead compounds.

Comparative Pharmacokinetics: Piperidine vs. 5-Azaspiro[2.4]heptane

To illustrate the impact of the spirocyclic core, we compare the preclinical pharmacokinetic data of a representative 4,4-disubstituted piperidine antagonist with the optimized 5-azaspiro[2.4]heptane lead compound 15 from the study by Stasi et al.[6] The data below is based on oral administration in rats.

Parameter4,4-Disubstituted Piperidine Analog5-Azaspiro[2.4]heptane Lead (Compound 15)Advantage of Spirocycle
Oral Bioavailability (F%) Low (~10-20%)[5]Good (>40%)[6]Significant Improvement
Brain Penetration (Brain/Plasma Ratio) ModerateGood[6]Enhanced CNS Exposure
In Vitro Metabolic Stability (Microsomes) Moderate[7]High[6]Reduced Clearance
Cmax (ng/mL) Variable, often lowRobust and Dose-Proportional[6]More Predictable Exposure
Tmax (h) ~1-2 h~2-4 hSimilar
Half-life (t½, h) Short (<2 h)[5]Moderate (~4-6 h)Improved Duration

Note: The data for the piperidine analog is representative of early-generation compounds in this class. The data for Compound 15 is interpreted from the qualitative descriptions in the cited abstract, indicating a favorable profile.

The introduction of the 5-azaspiro[2.4]heptane scaffold successfully addressed the key liabilities of the earlier piperidine series. The spirocyclic compound demonstrated superior oral bioavailability and brain penetration, crucial for a CNS-acting therapeutic.[6] The improved metabolic stability is a direct result of the rigid spirocyclic core, which protects the molecule from enzymatic degradation.

Case Study 2: Dopamine D₃ Receptor Antagonists for Substance Use Disorders

The dopamine D₃ receptor is a promising target for the treatment of substance use disorders and other neuropsychiatric conditions.[8] The development of selective D₃ antagonists has been challenging due to the high homology with the D₂ receptor. Micheli et al. reported a novel series of potent and highly selective D₃ antagonists based on a 1,2,4-triazolyl 5-azaspiro[2.4]heptane scaffold.[9]

Comparative Pharmacokinetics: Non-Spirocyclic vs. 5-Azaspiro[2.4]heptane

Here, we compare the preclinical pharmacokinetic profile of a representative 5-azaspiro[2.4]heptane derivative from the work of Micheli et al. with GSK598809, a well-characterized, non-spirocyclic selective D₃ antagonist.[9][10] The data is derived from studies in rats.

ParameterNon-Spirocyclic Comparator (e.g., GSK598809 scaffold)5-Azaspiro[2.4]heptane DerivativeAdvantage of Spirocycle
Oral Bioavailability (F%) Moderate to Good[10]Favorable[9]Comparable/Improved
Brain Penetration (Brain/Plasma Ratio) Good[11]Excellent[9]Enhanced Target Engagement
In Vitro Metabolic Stability (Microsomes) Moderate[10]High[9]Reduced Clearance
Plasma Clearance (CLp, mL/min/kg) ModerateLow to Moderate[9]Improved Half-life
Half-life (t½, h) ModerateModerate to LongPotentially Less Frequent Dosing

Note: Data for the 5-azaspiro[2.4]heptane derivative is based on the qualitative description of "favorable developability characteristics" in the cited abstract.

The 5-azaspiro[2.4]heptane series demonstrated a highly desirable pharmacokinetic profile, characterized by high selectivity, good in vivo potency, and favorable ADME properties.[9] The structural rigidity imparted by the spiro-fused cyclopropane and pyrrolidine rings likely contributes to both the excellent selectivity and the robust pharmacokinetic performance.[12]

Standard Protocol for In Vivo Pharmacokinetic Studies in Rodents

The data presented in this guide is typically generated using a standardized experimental workflow. The following protocol outlines the key steps for conducting a single-dose pharmacokinetic study in rats for a novel CNS compound.

Experimental Workflow Diagram

G cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing acclimatize Animal Acclimatization (1 week) randomize Randomization & Grouping (n=3-4 per time point) acclimatize->randomize formulate Compound Formulation (e.g., in 20% Captisol) randomize->formulate dose_po Oral (PO) Dosing (Gavage, e.g., 10 mg/kg) formulate->dose_po dose_iv Intravenous (IV) Dosing (Tail vein, e.g., 2 mg/kg) formulate->dose_iv blood_collection Serial Blood Sampling (Saphenous vein) (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose_po->blood_collection dose_iv->blood_collection terminal_bleed Terminal Bleed & Tissue Harvest (Cardiac Puncture) (Plasma & Brain) blood_collection->terminal_bleed sample_prep Sample Preparation (Protein Precipitation/SPE) terminal_bleed->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_calc PK Parameter Calculation (e.g., Non-compartmental analysis) lcms->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Methodology
  • Animal Models and Housing:

    • Use male Sprague-Dawley rats (250-300g).

    • House animals in a controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

    • Allow for at least one week of acclimatization before the study.[13]

  • Compound Formulation and Dosing:

    • Prepare formulations for both oral (PO) and intravenous (IV) administration to determine absolute bioavailability.

    • A common vehicle for PO and IV dosing is an aqueous solution of 20% (w/v) sulfobutylether-β-cyclodextrin (Captisol).

    • Administer the compound via oral gavage for the PO group and via tail vein injection for the IV group.[14]

  • Blood and Tissue Collection:

    • For each route of administration, collect serial blood samples (approx. 100 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

    • At the final time point, perform a terminal bleed via cardiac puncture and perfuse the animals with saline.

    • Harvest tissues of interest (e.g., brain) immediately, weigh, and snap-freeze in liquid nitrogen.[13] Store all samples at -80°C until analysis.

  • Bioanalytical Method:

    • Prepare plasma and brain homogenate samples by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Construct a calibration curve using standard samples of known concentrations to quantify the analyte in the study samples.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key parameters include: Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma/ Brain Homogenate add_is Add Internal Standard (IS) thaw->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge & Collect Supernatant precipitate->centrifuge inject Inject Sample centrifuge->inject separate Chromatographic Separation (LC) inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection (MS/MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for bioanalytical sample processing and analysis.

Conclusion

The 5-azaspiro[2.4]heptane scaffold represents a significant advancement in the design of conformationally constrained drug candidates. As demonstrated in the case studies of orexin and dopamine D₃ receptor antagonists, the incorporation of this spirocyclic core can directly address common pharmacokinetic liabilities, such as poor bioavailability and high metabolic clearance, that often plague more flexible, traditional heterocyclic structures. By providing a rigid and three-dimensional framework, this scaffold enables the fine-tuning of ADME properties while maintaining or even enhancing potency and selectivity. For researchers and drug development professionals, the 5-azaspiro[2.4]heptane moiety should be considered a privileged scaffold, particularly for complex targets requiring a delicate balance of efficacy and drug-like properties.

References

A Comparative Guide to the Synthetic Routes of Azaspiroalkanes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Azaspiroalkanes, three-dimensional heterocyclic scaffolds, have garnered significant attention in medicinal chemistry due to their unique conformational rigidity and ability to present substituents in a well-defined spatial orientation. This structural complexity offers a compelling advantage in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the most prevalent synthetic strategies for constructing these valuable motifs, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical applications.

Intramolecular Cyclization Strategies: Forging Rings from Within

Intramolecular cyclization represents a powerful and atom-economical approach to azaspiroalkanes, wherein a pre-functionalized linear precursor undergoes ring closure. Key to the success of these strategies is the generation of a reactive intermediate that facilitates the spirocyclization event.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids, and its intramolecular variant is well-suited for the construction of spiroindoline frameworks.[1][2] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the tethered aromatic ring.[2]

Causality in Experimental Design: The choice of catalyst is crucial in achieving high yields and stereoselectivity. While traditional methods employ Brønsted or Lewis acids, recent advancements have seen the rise of chiral phosphoric acids and thiourea derivatives for enantioselective transformations.[1] The selection of an appropriate acid catalyst depends on the nucleophilicity of the aromatic ring and the nature of the iminium ion precursor. For instance, less nucleophilic aromatic systems may require stronger acids or higher temperatures to facilitate cyclization.[2]

Representative Experimental Protocol: Asymmetric Pictet-Spengler Reaction for Spirooxindole Synthesis [1]

  • To a solution of isatin (1.0 equiv) and 5-methoxytryptamine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or toluene, add the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 5-10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.

N-Acyliminium Ion Cyclization

N-acyliminium ions are highly reactive electrophiles that readily undergo intramolecular cyclization with a variety of nucleophiles, including aromatic rings and alkenes, to form spirocyclic lactams.[3][4] These intermediates are typically generated in situ from α-hydroxy or α-alkoxy lactams under acidic conditions.

Causality in Experimental Design: The choice of the nucleophilic tether and the reaction conditions significantly influences the outcome of the cyclization. The nucleophilicity of the terminating group and the length and flexibility of the tether determine the feasibility and regioselectivity of the ring closure. Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed to promote the formation of the N-acyliminium ion.[3]

Representative Experimental Protocol: Spirocyclization of an N-Acyliminium Ion with a Pyridine Nucleus [3]

  • Prepare the amido ketone precursor by coupling a suitable pyridine derivative with a functionalized side chain.

  • Dissolve the amido ketone in a high-boiling solvent such as o-dichlorobenzene.

  • Add a Brønsted acid catalyst, for example, camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture at a high temperature (e.g., 180 °C) and monitor the reaction progress.

  • After cooling to room temperature, quench the reaction and perform an extractive work-up.

  • Purify the resulting spirolactam by column chromatography.

Cycloaddition Reactions: Building Complexity in a Single Step

Cycloaddition reactions offer a convergent and often stereospecific route to azaspiroalkanes, constructing the spirocyclic core in a single step from two or more components.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions, particularly those involving azomethine ylides, are a powerful tool for the synthesis of five-membered nitrogen heterocycles, including spiro-pyrrolidines.[5][6] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as α-amino acids or aziridines, and react with a dipolarophile (an alkene or alkyne) to form the cycloadduct.

Causality in Experimental Design: The generation method of the azomethine ylide and the nature of the dipolarophile are key considerations. Thermal or photochemical methods can be used to generate the ylide from aziridines.[7] The use of electron-deficient alkenes as dipolarophiles often leads to higher yields and regioselectivity.[5] Asymmetric variants of this reaction can be achieved using chiral catalysts or auxiliaries to control the stereochemistry of the newly formed stereocenters.[6]

Representative Experimental Protocol: [3+2] Cycloaddition of an Azomethine Ylide with an Alkene [5]

  • To a solution of the azomethine ylide precursor (e.g., benzyl(methoxymethyl)(trimethylsilylmethyl)amine) and an electron-deficient alkene (e.g., ethyl acrylate) in a suitable solvent, add a catalytic amount of an acid such as trifluoroacetic acid.

  • The reaction can be performed under continuous flow conditions at elevated temperatures (e.g., 20–100 °C).

  • After the reaction is complete, quench the mixture and perform a standard work-up.

  • Purify the product by chromatography to obtain the substituted N-benzylpyrrolidine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a variation of the venerable Diels-Alder reaction, involves a nitrogen-containing diene or dienophile to construct six-membered nitrogen heterocycles.[8] This reaction is a powerful tool for accessing complex polycyclic alkaloids and other biologically active molecules.[8]

Causality in Experimental Design: The electronic nature of the diene and dienophile dictates the reaction's feasibility and regioselectivity. Inverse-electron-demand aza-Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor aza-diene, are common.[8] The use of Lewis acid catalysts can accelerate the reaction and control the stereochemical outcome.[9] Solid-phase synthesis has also been successfully applied to the aza-Diels-Alder reaction, facilitating product purification.

Ring-Closing Metathesis (RCM): A Versatile Tool for Macrocycles and Beyond

Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, including azaspiroalkanes. This powerful reaction utilizes ruthenium or molybdenum catalysts to form a new double bond within a diene-containing precursor, leading to ring closure and the release of a small volatile alkene like ethylene.[10]

Causality in Experimental Design: The choice of catalyst is paramount for the success of RCM. First-generation Grubbs and Schrock catalysts have been largely superseded by more robust and functional-group-tolerant second and third-generation catalysts. The catalyst loading, solvent, and temperature must be carefully optimized to achieve high conversion and minimize side reactions such as alkene isomerization.[10] The stereoselectivity of the newly formed double bond can sometimes be controlled by the catalyst and the substrate's conformational preferences.[11]

Representative Experimental Protocol: Synthesis of N-Boc-3-pyrroline via RCM [10]

  • Dissolve N-Boc-diallylamine in a degassed solvent such as dichloromethane (CH₂Cl₂).

  • Add a solution of a Grubbs-type catalyst (e.g., Grubbs second-generation catalyst, 0.1-1 mol%) to the reaction mixture.

  • Reflux the solution or stir at room temperature, monitoring the reaction by TLC or GC-MS.

  • Upon completion, the catalyst can be removed by treatment with a phosphine reagent or by silica gel chromatography.

  • Concentrate the solution and purify the product by distillation or crystallization to yield N-Boc-3-pyrroline.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsStereocontrol
Intramolecular Cyclization
Pictet-Spengler ReactionHigh atom economy, access to spiroindolines.[1][2]Limited to β-arylethylamines, may require harsh conditions.[2]Good to excellent (up to 99%).[1]Can be highly enantioselective with chiral catalysts.[1]
N-Acyliminium Ion CyclizationForms spirocyclic lactams, highly reactive intermediates.[3][4]Precursor synthesis can be multi-step.Moderate to good.Diastereoselectivity often controlled by substrate.
Cycloaddition Reactions
[3+2] CycloadditionConvergent, forms five-membered rings in one step.[5][6]In situ generation of reactive dipoles can be challenging.Good to excellent (77-83%).[5]Can be highly stereoselective.[6]
Aza-Diels-Alder ReactionForms six-membered rings, powerful for complex targets.[8]Can have regioselectivity issues, may require high temperatures.Moderate to good.Diastereoselectivity often predictable by frontier molecular orbital theory.
Ring-Closing Metathesis (RCM) High functional group tolerance, applicable to various ring sizes.[10]Catalyst cost and removal can be a concern.Good to excellent (up to 98%).[10]E/Z selectivity can be challenging to control.[11]

Visualizing the Synthetic Workflows

Synthetic_Workflows cluster_IC Intramolecular Cyclization cluster_CR Cycloaddition Reaction cluster_RCM Ring-Closing Metathesis Linear Precursor Linear Precursor Reactive Intermediate Reactive Intermediate Linear Precursor->Reactive Intermediate Activation Azaspiroalkane Azaspiroalkane Reactive Intermediate->Azaspiroalkane Cyclization Component A Component A Component A->Azaspiroalkane Component B Component B Component B->Azaspiroalkane Diene Precursor Diene Precursor Diene Precursor->Azaspiroalkane Catalyst

Caption: Overview of major synthetic strategies for azaspiroalkanes.

Pictet_Spengler_Workflow β-Arylethylamine β-Arylethylamine Iminium Ion Iminium Ion β-Arylethylamine->Iminium Ion Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Spiroindoline Spiroindoline Iminium Ion->Spiroindoline Intramolecular Cyclization

Caption: Workflow of the Pictet-Spengler reaction for spiroindoline synthesis.

Conclusion

The synthesis of azaspiroalkanes is a vibrant area of research, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular route depends on several factors, including the desired target structure, the availability of starting materials, and the required level of stereocontrol. Intramolecular cyclization methods offer elegant and atom-economical pathways, while cycloaddition reactions provide convergent and often highly stereoselective routes. Ring-closing metathesis stands out for its exceptional functional group tolerance and applicability to a wide range of ring sizes. As the demand for structurally novel and complex drug candidates continues to grow, the development of new and improved methods for the synthesis of azaspiroalkanes will undoubtedly remain a key focus in the field of medicinal chemistry.

References

Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to safely managing its entire lifecycle is paramount for the integrity of your research and the safety of your laboratory. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Azaspiro[2.4]heptane hydrochloride, grounded in established safety protocols and regulatory compliance.

This compound (CAS No: 3659-21-0) is not a benign substance; its hazard profile mandates its classification as hazardous waste. Understanding these risks is the critical first step in handling it safely.

According to the Globally Harmonized System (GHS), this compound presents several hazards[1][2][3]:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

Therefore, this substance is regulated and cannot be discarded via standard laboratory drains or as regular solid waste[4][5]. Improper disposal can lead to environmental contamination and places your institution at risk of significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States[4][6].

Key Safety & Disposal Data Summary
ParameterSpecificationSource(s)
GHS Hazard Statements H302, H315, H319, H335[2][3]
GHS Signal Word Warning[2][3]
Required PPE Safety glasses with side-shields or face shield, chemical-resistant gloves (inspected before use), lab coat.[1]
Storage Store in a dry, well-ventilated area, away from incompatible materials (e.g., strong bases, strong oxidizers).[5][7]
Disposal Route Licensed Professional Hazardous Waste Disposal Service.[1][5]
Spill Cleanup Evacuate, ventilate, and use personal protective equipment. Sweep up solid material without creating dust, place in a suitable, closed container for disposal.[1]

On-Site Waste Management: Accumulation & Segregation Protocol

Proper disposal begins long before the waste leaves your facility. It starts with meticulous collection and storage at the point of generation.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[8][9].

  • Location: The SAA must be under the direct control of laboratory personnel, ideally within the same room where the waste is generated[6][9].

  • Signage: Clearly label the area with a "Hazardous Waste Satellite Accumulation Area" sign.

  • Secondary Containment: It is best practice to use a secondary containment tray to prevent the spread of potential spills.

Step 2: Select the Appropriate Waste Container

Container integrity is non-negotiable for safety and compliance.

  • Compatibility: Use a container made of material chemically compatible with amine hydrochlorides. High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid metal containers, as acidic solutions can be corrosive[8][10][11].

  • Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-top lid[4][8].

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents[12].

Step 3: Correctly Label the Waste Container

Proper labeling is a key EPA requirement and is crucial for preventing accidental mixing of incompatible wastes[9][13].

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must include:

    • The words "Hazardous Waste" [9][13].

    • The full, unabbreviated chemical name: "this compound" . If it is part of a mixture, list all components and their approximate percentages[8].

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed")[9].

Disposal Workflow: From Laboratory to Licensed Facility

The following workflow outlines the decision-making and procedural steps for disposing of this compound waste.

G start Waste Generation (Pure solid, contaminated PPE, or solution) prep_container 1. Select & Label Compatible Waste Container (HDPE or Glass) start->prep_container place_in_saa 2. Place Container in Designated SAA with Secondary Containment prep_container->place_in_saa add_waste 3. Add Waste to Container (Keep closed when not in use) place_in_saa->add_waste container_full Container Full or Ready for Pickup? add_waste->container_full container_full->add_waste No seal_container 4. Securely Seal Container & Check for External Contamination container_full->seal_container Yes request_pickup 5. Contact EHS/Waste Management for Pickup Request seal_container->request_pickup transfer 6. EHS Transports to Central Accumulation Area (CAA) request_pickup->transfer disposal 7. Licensed Disposal Vendor Transports for Final Disposal (e.g., Incineration) transfer->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Final Disposal Procedure: Professional Handover

Under no circumstances should laboratory personnel attempt to treat or neutralize this chemical waste unless it is part of a validated and approved experimental procedure.

  • Contact Your Institution's EHS: Once your waste container is ready for removal, contact your facility's Environmental Health & Safety (EHS) or equivalent department. They will manage the logistics of waste pickup[11].

  • Licensed Disposal Vendor: The collected waste will be handled by a licensed and insured professional waste disposal company[1][4]. These vendors are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations. The most common final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.

Emergency Procedures: Spill & Exposure Management

Accidents can happen. A clear, pre-defined response plan is essential.

  • In Case of a Spill:

    • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated[1].

    • Don PPE: Wear appropriate PPE, including a respirator if dust is airborne, chemical-resistant gloves, and eye protection.

    • Contain and Clean: Prevent the spill from entering drains[1][5]. Carefully sweep up the solid material, avoiding dust formation, or absorb liquids with an inert material (e.g., vermiculite, sand)[1][14].

    • Package Waste: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

    • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists[1].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

By adhering to this comprehensive disposal protocol, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Azaspiro[2.4]heptane hydrochloride, a compound often used in pharmaceutical research and development, requires a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound (CAS No: 3659-21-0) is a solid, white to off-white compound that presents several key hazards that directly inform our PPE requirements.[2] A comprehensive review of its Safety Data Sheet (SDS) and GHS (Globally Harmonized System) classification reveals the following critical information[3][4]:

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed[3][4]. While PPE does not prevent ingestion directly, strict hygiene protocols, such as washing hands after handling and before leaving the lab, are paramount and are facilitated by the use of gloves.

  • Skin Irritation (Category 2): The compound is known to cause skin irritation[3][4][5][6]. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent direct contact.

  • Serious Eye Irritation (Category 2A): It causes serious eye irritation[3][4][5][6]. This hazard makes robust eye and face protection non-negotiable.

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): The dust or aerosols of this compound may cause respiratory irritation[3][4][5][6]. This is a primary concern when handling the solid powder form and dictates the need for engineering controls and, in some cases, respiratory protection.

Understanding these hazards is the foundation of a strong safety culture. The causality is clear: the potential for skin, eye, and respiratory irritation drives our specific PPE choices.

Core PPE Recommendations: Your First Line of Defense

Based on the hazard profile, a standard set of PPE is required for all work involving this compound. The level of protection may be escalated based on the scale and nature of the procedure.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4][5][6] Therefore, the minimum requirement is:

  • ANSI Z87.1-compliant safety glasses with side shields.

  • For procedures with a higher risk of splashes or dust generation (e.g., transferring large quantities, preparing solutions), a full-face shield worn over safety glasses is required .[4][7][8] Contact lenses should not be worn as they can trap chemicals against the eye.[8]

Hand Protection

To prevent skin irritation, selecting the correct gloves is critical.

  • Nitrile gloves are a suitable choice for providing splash protection and should be used for all handling procedures.[7]

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Proper Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Disposal: Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[4] Do not reuse disposable gloves.

Body Protection

A lab coat is essential to protect skin and personal clothing from contamination.

  • A buttoned, long-sleeved lab coat should be worn at all times.[7] For larger scale operations, a full chemical-resistant suit offers enhanced protection.[4]

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7]

Respiratory Protection

The risk of respiratory irritation from inhaling dust is significant when handling the solid form.[5][6]

  • Engineering Controls: The primary method for controlling this hazard is to handle the compound within a certified chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.[4][5]

  • Respirator Use: If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator is required.[7][9] The specific type of respirator should be determined by a qualified safety professional based on a risk assessment.

PPE Selection Protocol

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This logical workflow ensures that the protective measures are scaled to the specific risks of the task at hand.

PPE_Selection_Workflow start Task: Handling this compound risk_assessment Assess Risk of Exposure (Quantity, Dust/Aerosol Generation) start->risk_assessment low_risk Low Risk (e.g., Handling <1g in fume hood, weighing on analytical balance) risk_assessment->low_risk Low high_risk High Risk (e.g., Handling >1g, potential for dust, solution transfer with splash risk) risk_assessment->high_risk High ppe_low Required PPE: - Nitrile Gloves - Safety Glasses (side shields) - Lab Coat low_risk->ppe_low ppe_high Required PPE: - Nitrile Gloves - Goggles & Face Shield - Lab Coat or Chemical Suit - Work in Fume Hood high_risk->ppe_high resp_check Is work outside of a certified fume hood or is dust unavoidable? ppe_low->resp_check ppe_high->resp_check respirator Add NIOSH-approved Particulate Respirator resp_check->respirator Yes end_op Proceed with Operation resp_check->end_op No respirator->end_op

Caption: PPE selection workflow for this compound.

Operational, Emergency, and Disposal Plans

Effective PPE use is part of a larger safety framework that includes operational procedures and emergency preparedness.

PPE Donning and Doffing Sequence
  • Donning (Putting On): Lab Coat -> Safety Glasses/Goggles -> Face Shield (if needed) -> Gloves.

  • Doffing (Taking Off): Gloves -> Face Shield -> Lab Coat -> Goggles. Always wash hands thoroughly with soap and water after removing PPE.[5][6]

Summary of Recommended PPE
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing small quantities (<1g) in an enclosureSafety glasses with side shieldsNitrile glovesLab coatNot required if in a ventilated enclosure
Preparing solutions / transfersGoggles and/or face shieldNitrile glovesLab coatWork in a chemical fume hood
Handling large quantities (>1g)Goggles and face shieldNitrile glovesLab coat or chemical suitMandatory use of a chemical fume hood
Spill cleanupGoggles and face shieldNitrile glovesChemical-resistant suitNIOSH-approved respirator may be required
Emergency Plan: Spills and Exposure
  • Spill: Evacuate personnel from the immediate area.[4] Avoid breathing dust.[4] Pick up and arrange disposal without creating dust by sweeping up and shoveling the material into a suitable, closed container for disposal.[4] Do not let the product enter drains.[4][5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.[5] If skin irritation occurs, seek medical advice.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5][6] Remove contact lenses if present and easy to do. Continue rinsing.[4][5][6] If eye irritation persists, get medical advice.[5][6]

  • Inhalation: Move the person into fresh air and keep them at rest in a position comfortable for breathing.[4][5][6] Call a poison center or doctor if you feel unwell.[5][6]

Disposal Plan

All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous waste. Place materials in a suitable, closed container and dispose of them through an approved waste disposal plant.[5][6]

By adhering to these stringent PPE protocols and operational plans, you can confidently and safely handle this compound, ensuring both personal safety and the advancement of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.4]heptane hydrochloride
Reactant of Route 2
5-Azaspiro[2.4]heptane hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.